7-Methylthieno[2,3-c]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
7-methylthieno[2,3-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS/c1-6-8-7(2-4-9-6)3-5-10-8/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZHQSJQNYQGPDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1SC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80299233 | |
| Record name | 7-methylthieno[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80299233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30433-74-0 | |
| Record name | NSC128844 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128844 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-methylthieno[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80299233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
7-Methylthieno[2,3-c]pyridine chemical structure and numbering
This technical guide is structured to provide an authoritative, deep-dive analysis of the 7-Methylthieno[2,3-c]pyridine scaffold, prioritizing structural logic, synthetic accessibility, and pharmacological relevance.
Classification: Fused Heterocyclic Scaffold | Role: Bioisostere & Kinase Inhibitor Core[1]
Executive Summary
The 7-methylthieno[2,3-c]pyridine scaffold represents a critical bioisostere of isoquinoline, offering a strategic advantage in medicinal chemistry through the modulation of lipophilicity and metabolic stability. Unlike its carbocyclic analogues, the incorporation of a thiophene ring introduces unique electronic vectors and hydrogen-bonding potentials, making it a privileged structure in the design of kinase inhibitors (specifically COT/Tpl2 inhibitors) and anti-proliferative agents. This guide delineates the structural anatomy, IUPAC numbering logic, and a validated synthetic protocol for this chemical entity.
Structural Anatomy & Numbering Logic
Correct numbering is the foundation of reproducible science. For thieno[2,3-c]pyridine, the numbering arises from the fusion of the thiophene and pyridine rings.[2]
The Fusion Logic
The descriptor [2,3-c] dictates the orientation of the fusion:
-
[2,3]: Refers to the thiophene side.[2][3][4][5][6][7][8][9] The fusion occurs at the bond between positions 2 and 3 of the thiophene ring.
-
[c]: Refers to the pyridine side.[1][2][3][4][5][6][7][8][9][10][11][12] The fusion occurs at the c-bond of the pyridine ring (the bond between C3 and C4).
IUPAC Numbering System
Following IUPAC Rule B-3 for fused heterocycles, the numbering prioritizes the heteroatoms to receive the lowest possible locants, while respecting the fusion orientation.
-
Position 1: Sulfur (S).
-
Position 6: Nitrogen (N).
-
Position 7: The carbon atom adjacent to the Nitrogen, located between the Nitrogen and the bridgehead carbon (C7a).
In 7-methylthieno[2,3-c]pyridine , the methyl group is attached to the carbon at position 7.[9][11] This position is electronically significant as it corresponds to the C1 position of an isoquinoline, making it highly susceptible to nucleophilic attack or functionalization.
Structural Visualization
The following diagram illustrates the precise atomic numbering and the fusion interface.
Figure 1: Atomic numbering of 7-Methylthieno[2,3-c]pyridine. Note the fusion at the C3-C4 bond and the methyl attachment at C7.
Synthetic Architecture
Synthesizing the 7-methyl derivative requires bypassing the electron-rich nature of the thiophene ring which can complicate direct electrophilic substitution. The most robust method involves constructing the pyridine ring onto a thiophene precursor.
Primary Strategy: Modified Pomeranz-Fritsch / Denitrogenative Transformation
A modern, metal-free approach utilizes a 1,2,3-triazole intermediate.[9] This method is superior to classical Pomeranz-Fritsch conditions due to milder conditions and higher regioselectivity.
Mechanism:
-
Triazolization: Condensation of 2-acetylthiophene to form a 1,2,3-triazole.[9]
-
Cyclization: Acid-mediated intramolecular cyclization.
-
Denitrogenative Rearrangement: Loss of
drives the formation of the pyridine ring with the methyl group naturally positioned at C7 (derived from the original acetyl group).
Synthetic Workflow Diagram
Figure 2: Synthetic route via denitrogenative transformation of fused triazoles.
Experimental Protocol: Synthesis of 7-Methylthieno[2,3-c]pyridine
Objective: To synthesize 7-methylthieno[2,3-c]pyridine via the denitrogenative transformation of a triazole intermediate. This protocol is adapted from recent methodologies optimizing thienopyridine construction [1].
Reagents & Equipment[10]
-
Precursor: 1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole (prepared from 2-acetylthiophene).
-
Acid Catalyst: Methanesulfonic acid (MsOH) or Trifluoroacetic acid (TFA).
-
Solvent: 1,2-Dichloroethane (DCE).
-
Equipment: Sealed tube or reflux condenser, inert atmosphere (
).
Step-by-Step Methodology
-
Preparation of Reaction Mixture: In a dried reaction tube equipped with a magnetic stir bar, dissolve the triazole precursor (1.0 equiv) in anhydrous 1,2-Dichloroethane (0.2 M concentration).
-
Acid Activation: Add Methanesulfonic acid (3.0 equiv) dropwise to the solution at room temperature. Note: The reaction is exothermic; ensure controlled addition.
-
Thermal Rearrangement: Seal the tube and heat the mixture to 80°C for 4–6 hours. Monitor reaction progress via TLC (eluent: Hexane/EtOAc 7:3) or LC-MS. The evolution of nitrogen gas (
) indicates the rearrangement is proceeding. -
Quenching & Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly quench with saturated aqueous
solution until pH ~8. -
Extract the aqueous layer with Dichloromethane (DCM) (3 x 15 mL).
-
-
Purification:
-
Dry the combined organic layers over anhydrous
, filter, and concentrate under reduced pressure. -
Purify the crude residue via flash column chromatography on silica gel.[10]
-
Elution Gradient: 0%
20% EtOAc in Hexanes.
-
-
Validation: Confirm structure via
-NMR. The methyl group at C7 typically appears as a singlet around 2.6–2.8 ppm.
Pharmacological Relevance & Applications
The 7-methylthieno[2,3-c]pyridine scaffold is not merely a structural curiosity; it is a functional pharmacophore.
Kinase Inhibition (COT/Tpl2)
Research indicates that 2,4-disubstituted thieno[2,3-c]pyridines are potent inhibitors of COT (Cancer Osaka Thyroid) kinase , also known as Tpl2 [2].
-
Mechanism: The nitrogen at position 6 acts as a hydrogen bond acceptor in the ATP-binding pocket of the kinase.
-
7-Methyl Role: The methyl group at position 7 can induce a conformational twist or fill a hydrophobic pocket (gatekeeper region), improving selectivity over other kinases.
Bioisosterism
This scaffold serves as a bioisostere for isoquinoline .
-
LogP Modulation: The sulfur atom increases lipophilicity compared to the benzene ring of isoquinoline, potentially improving membrane permeability.
-
Metabolic Stability: The thiophene ring is generally less prone to oxidative metabolism than the benzene ring in certain orientations, extending the half-life of the drug candidate.
Data Summary: Scaffold Comparison
| Feature | Isoquinoline | Thieno[2,3-c]pyridine | Impact on Drug Design |
| H-Bond Acceptor | N (Pos 2) | N (Pos 6) | Altered binding vector for active sites. |
| Electronic Character | Electron-deficient Pyridine | Electron-rich Thiophene fused | Increased |
| C7 Reactivity | C1 (reactive) | C7 (reactive) | Similar nucleophilic susceptibility. |
| Lipophilicity | Moderate | Higher | Enhanced BBB penetration potential. |
References
-
Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation. Source: Scientific Reports / NIH (via PubMed Central) URL:[Link]
-
Discovery of thieno[2,3-c]pyridines as potent COT inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL:[Link]
-
Thieno[2,3-c]pyridine Structure and Computed Properties. Source: PubChem (National Library of Medicine) URL:[Link]
Sources
- 1. lirias.kuleuven.be [lirias.kuleuven.be]
- 2. 7-Chloro-3-Methylthieno[2,3-c]pyridine Supplier China | Specifications, Uses, Safety Data & Price [pipzine-chem.com]
- 3. US4529596A - Thieno [3,2-c] pyridine derivatives and their therapeutic application - Google Patents [patents.google.com]
- 4. US3969358A - Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py - Google Patents [patents.google.com]
- 5. Thieno(2,3-c)pyridine | C7H5NS | CID 9224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN102432626A - Synthesis method of 4,5,6, 7-tetrahydrothiophene [3,2-c ] pyridine hydrochloride - Google Patents [patents.google.com]
- 8. Discovery of thieno[2,3-c]pyridines as potent COT inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thieno[2,3-c]pyridine-2-carboxylic acid, 4-chloro- | Properties, Uses, Safety Data, Supplier China | High Purity Chemical Compound Information [pipzine-chem.com]
Technical Guide: Therapeutic Targeting of the 7-Methylthieno[2,3-c]pyridine Scaffold
Executive Summary & Pharmacophore Analysis[1]
The 7-methylthieno[2,3-c]pyridine scaffold represents a privileged pharmacophore in modern medicinal chemistry. Structurally, it is a bioisostere of isoquinoline and purine , offering unique electronic properties due to the fusion of the electron-rich thiophene ring with the electron-deficient pyridine ring.
Unlike its more commercially famous isomer, thieno[3,2-c]pyridine (the core of Clopidogrel), the [2,3-c] isomer has emerged as a potent scaffold for kinase inhibition and chaperone modulation. The 7-methyl substitution is critical; it serves not only as a lipophilic anchor to improve membrane permeability but also as a versatile "handle" for late-stage functionalization (e.g., via lithiation or oxidation) to access unoccupied hydrophobic pockets in target proteins.
Structural Logic[2]
-
H-Bonding: The pyridine nitrogen (N-6) acts as a key hydrogen bond acceptor (HBA) in the ATP-binding pockets of kinases.
-
Pi-Stacking: The planar bicyclic system facilitates
- stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the active sites of enzymes like Hsp90 and COT kinase . -
7-Methyl Group: Provides steric bulk to induce conformational selectivity and metabolic stability against nucleophilic attack at the C-7 position.
Primary Therapeutic Targets
Research indicates three high-confidence biological targets for derivatives of this scaffold.
Target A: COT (Tpl2) Kinase
Therapeutic Area: Autoimmune Diseases (Rheumatoid Arthritis) & Oncology Mechanism: Cancer Osaka Thyroid (COT) kinase, also known as Tpl2 (Tumor Progression Locus 2), is a serine/threonine MAP3 kinase.[1] It is a critical gatekeeper in the inflammatory signaling cascade.
-
Pathway Logic: COT regulates the production of TNF-
and IL-1 by phosphorylating MEK1/2, which subsequently activates ERK1/2. -
Scaffold Action: 2,4-Disubstituted thieno[2,3-c]pyridines have been identified as potent ATP-competitive inhibitors of COT. The thieno[2,3-c]pyridine core mimics the adenine ring of ATP, while substituents at the 7-position can extend into the solvent-exposed region or the hydrophobic back-pocket, improving selectivity over other kinases.
Target B: Heat Shock Protein 90 (Hsp90)
Therapeutic Area: Broad-spectrum Oncology Mechanism: Hsp90 is a molecular chaperone required for the stability and function of "client" oncoproteins (e.g., HER2, BCR-ABL, Akt).
-
Mode of Action: Thieno[2,3-c]pyridine derivatives bind to the N-terminal ATP-binding domain of Hsp90.
-
Cellular Outcome: Inhibition leads to the degradation of client proteins via the ubiquitin-proteasome pathway. Notably, specific 7-substituted derivatives have been shown to induce G2/M phase arrest and non-apoptotic cell death, providing an alternative mechanism for tumors resistant to apoptosis.
Target C: c-Src Tyrosine Kinase
Therapeutic Area: Metastatic Cancer Mechanism: The scaffold has demonstrated activity as a c-Src inhibitor. c-Src is a non-receptor tyrosine kinase upregulated in many cancers, driving invasion and metastasis. The planar nature of the thieno[2,3-c]pyridine system fits the narrow ATP-binding cleft of Src family kinases.
Mechanism of Action Visualization
The following diagram illustrates the downstream effects of targeting COT (Tpl2) with a thieno[2,3-c]pyridine inhibitor, leading to the suppression of pro-inflammatory cytokines.
Caption: Signal transduction blockade of the MAP3K pathway via ATP-competitive inhibition of COT kinase.
Synthesis Strategy: The "Senior Scientist" Approach
While classical Pomeranz-Fritsch cyclization is possible, it often suffers from harsh conditions. A modern, high-fidelity approach for accessing the 7-substituted thieno[2,3-c]pyridine core involves a metal-free denitrogenative transformation of fused 1,2,3-triazoles.[2]
Protocol Overview
-
Precursor: Start with 2-acetylthiophene.
-
Triazolization: Form the 1,2,3-triazole intermediate.
-
Ring Contraction: Acid-mediated denitrogenative rearrangement yields the thieno[2,3-c]pyridine core.[3][4]
This method allows for the precise installation of the 7-methyl or 7-substituted methyl group by selecting the appropriate nucleophile during the rearrangement step.
Caption: Metal-free synthesis pathway avoiding toxic residues, critical for pharmaceutical compliance.
Experimental Validation Protocol: Hsp90 Inhibition Assay
To validate the therapeutic potential of a 7-methylthieno[2,3-c]pyridine derivative, the following self-validating protocol is recommended.
Materials
-
Enzyme: Recombinant Human Hsp90
(N-terminal domain). -
Tracer: FITC-labeled Geldanamycin (standard Hsp90 inhibitor).
-
Assay Buffer: 50 mM HEPES (pH 7.4), 20 mM KCl, 5 mM MgCl
, 0.01% Triton X-100, 2 mM DTT.
Step-by-Step Workflow
-
Compound Preparation: Dissolve the thieno[2,3-c]pyridine derivative in 100% DMSO to 10 mM. Perform 1:3 serial dilutions.
-
Master Mix: Prepare Hsp90 protein solution (final conc. 10 nM) in Assay Buffer.
-
Incubation (Phase 1): Add 10
L of compound dilution to 40 L of Hsp90 solution. Incubate for 15 min at RT to allow equilibrium binding.-
Control A (Max Binding): DMSO only + Hsp90.
-
Control B (Min Binding): 10
M unlabeled Geldanamycin + Hsp90.
-
-
Tracer Addition: Add 50
L of FITC-Geldanamycin (final conc. 5 nM). -
Readout: Incubate for 60 min. Measure Fluorescence Polarization (FP) (Ex: 485 nm, Em: 535 nm).
Data Interpretation Table
| Parameter | Expected Result for Active Hit | Interpretation |
| IC | < 5 | Indicates potent binding to the ATP pocket. |
| Hill Slope | ~ -1.0 | Suggests 1:1 competitive binding stoichiometry. |
| Z-Factor | > 0.5 | Validates the assay quality and reproducibility. |
References
-
BenchChem. (2025).[5] Structure and Biological Significance of Thieno[2,3-c]pyridine Derivatives. Retrieved from
-
National Institutes of Health (NIH). (2025). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation.[2][4] Retrieved from
-
MDPI. (2023). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors.[6] Retrieved from
-
ResearchGate. (2025). Discovery of thieno[2,3-c]pyridines as potent COT inhibitors.[1][7] Retrieved from
-
American Chemical Society. (2023).[8] Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors.[8] ACS Medicinal Chemistry Letters.[8] Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lirias.kuleuven.be [lirias.kuleuven.be]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of thieno[2,3-c]pyridines as potent COT inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Whitepaper: Mechanistic Elucidation of the 7-Methylthieno[2,3-c]pyridine Scaffold
Subtitle: A Structural and Functional Hypothesis for Dual-Target Kinase/Hsp90 Inhibition in Oncology and Inflammation[1]
Executive Summary
The thieno[2,3-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, distinct from its antiplatelet isomer (thieno[3,2-c]pyridine).[1] Recent synthetic advances, specifically metal-free denitrogenative transformations , have enabled the precise functionalization of the C7 position, yielding 7-Methylthieno[2,3-c]pyridine .[1]
This whitepaper presents a rigorous Mechanism of Action (MoA) hypothesis for this specific scaffold. Based on Structure-Activity Relationship (SAR) data of analogous fused pyridines, we posit that the 7-methylthieno[2,3-c]pyridine core acts as a dual-specificity ATP-competitive inhibitor , primarily targeting COT (Tpl2) kinases and the Hsp90 chaperone complex.[1] The C7-methyl group is hypothesized to serve a critical dual role: filling the hydrophobic "gatekeeper" pocket in kinase domains and blocking the metabolic oxidation often seen at the pyridine
Structural Basis & Pharmacophore Hypothesis[1]
The Thieno[2,3-c]pyridine Core
Unlike the isoquinoline bioisosteres, the thieno[2,3-c]pyridine system possesses a unique electronic distribution due to the sulfur atom's lone pair contribution to the aromatic system.[1] This results in a planar, electron-deficient pyridine ring fused to an electron-rich thiophene.[1]
The "7-Methyl" Advantage
The introduction of a methyl group at the C7 position is not merely decorative; it addresses two common failures in fragment-based drug design (FBDD) for this class:
-
Metabolic Stability: The C7 position (alpha to the nitrogen) is highly susceptible to oxidative metabolism (N-oxidation or hydroxylation).[1] Methylation sterically and electronically hinders this degradation pathway.[1]
-
Hydrophobic Anchoring: In ATP-binding pockets (e.g., COT/Tpl2), the region adjacent to the hinge binder often contains a hydrophobic sub-pocket (Val/Leu/Ile residues).[1] The C7-methyl group is predicted to displace water and form favorable Van der Waals interactions here, improving residence time.[1]
Table 1: Physicochemical Profile (Predicted vs. Class Average)
| Property | 7-Methylthieno[2,3-c]pyridine | Unsubstituted Scaffold | Impact of Methylation |
| MW | ~149.2 Da | 135.19 Da | Minimal increase; remains fragment-like |
| cLogP | ~2.3 | 1.9 | Increased lipophilicity (Membrane permeability) |
| H-Bond Acceptors | 1 (Pyridine N) | 1 | Preserved Hinge Binding capability |
| Metabolic Liability | Low (C7 blocked) | High (C7 oxidation) | Critical for in vivo stability |
Primary Mechanism of Action: The Dual-Inhibition Hypothesis[1]
We propose a mechanism where 7-Methylthieno[2,3-c]pyridine induces G2/M cell cycle arrest via two synergistic pathways.
Pathway A: COT (Tpl2) Kinase Inhibition
COT (Cancer Osaka Thyroid), or Tpl2, is a MAP3K that regulates the ERK pathway.[1][2]
-
Mechanism: The pyridine nitrogen acts as a hydrogen bond acceptor for the hinge region (Glu/Cys backbone).[1] The thiophene ring creates
-stacking interactions with the gatekeeper residue.[1] -
Outcome: Inhibition of COT prevents the phosphorylation of MEK, subsequently blocking ERK1/2 activation.[1] This suppresses downstream transcription factors (AP-1) essential for proliferation.[1]
Pathway B: Hsp90 Chaperone Inhibition
Recent studies on thieno[2,3-c]pyridine derivatives suggest potent Hsp90 inhibitory activity.[1][3]
-
Mechanism: The scaffold binds to the N-terminal ATP-binding pocket of Hsp90.[1]
-
Outcome: Hsp90 inhibition leads to the destabilization and proteasomal degradation of "client" proteins, including Akt, Raf, and Cdk4.[1] This creates a "multi-pronged" attack on the cancer cell's survival machinery.[1]
Visualization: Signaling Cascade & Inhibition Points[1]
Figure 1: Proposed Dual-Mechanism.[1] The molecule inhibits COT kinase signaling and destabilizes Hsp90 client proteins, converging on cell cycle arrest.[1]
Experimental Validation Protocols
To validate this hypothesis, a rigorous "Triangulation Protocol" is required, combining in silico, in vitro, and ex vivo assays.[1]
Protocol A: Synthesis Verification
Before biological testing, the 7-methyl variant must be synthesized with high purity, avoiding the common [3,2-c] isomer contamination.[1]
-
Method: Use the 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation (Source: ).[1]
-
QC Step: 1H-NMR must show the distinct C7-methyl singlet and specific pyridine coupling constants to rule out regioisomers.[1]
Protocol B: Kinase Selectivity Profiling (The "Killer" Experiment)[1]
-
Objective: Confirm COT specificity vs. general kinase toxicity.
-
Method: ADP-Glo™ Kinase Assay (Promega).[1]
-
Reagents: Recombinant COT (Tpl2) enzyme, ATP (10µM), Myelin Basic Protein (substrate).[1]
-
Procedure: Incubate 7-Methylthieno[2,3-c]pyridine (0.1 nM to 10 µM) with enzyme/substrate for 60 min.
-
Detection: Add ADP-Glo reagent to deplete ATP, then Detection Reagent to convert ADP to Luciferase signal.[1]
-
Success Metric: IC50 < 100 nM indicates potent inhibition.[1]
Protocol C: Hsp90 Client Protein Degradation Assay
-
Objective: Distinguish between direct kinase inhibition and chaperone-mediated degradation.
-
Method: Western Blot Analysis.[1]
-
Cell Line: MCF-7 or HeLa (High Hsp90 dependency).[1]
-
Treatment: 24h incubation with compound.
-
Targets: Blot for Hsp70 (compensatory upregulation indicates Hsp90 inhibition), Akt (client), and Raf-1 (client).
-
Logic: If Akt/Raf levels decrease without a decrease in their mRNA, Hsp90 inhibition is confirmed.[1]
Visualization: Validation Workflow
Figure 2: Step-by-step experimental workflow to validate the 7-methylthieno[2,3-c]pyridine MoA.
References
-
Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation. Chemistry - A European Journal / NIH. [1]
-
Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. MDPI Molecules. [1]
-
Discovery of thieno[2,3-c]pyridines as potent COT inhibitors. ResearchGate / Bioorganic & Medicinal Chemistry Letters.
-
Thieno[2,3-c]pyridine Compound Summary (CID 9224). PubChem. [1]
-
Comparative Analysis of the Thieno[2,3-c]pyridine Scaffold in Kinase Inhibition. BenchChem. [1][4]
Sources
Methodological & Application
Application Note & Protocol: A Modern, Metal-Free Approach to the Synthesis of 7-Methylthieno[2,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, in-depth technical guide for the synthesis of 7-Methylthieno[2,3-c]pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The protocol detailed herein is structured to ensure scientific integrity, providing not just a series of steps, but the underlying rationale for the chosen synthetic pathway.
Introduction and Rationale for the Synthetic Approach
Thienopyridines represent a vital class of fused heterocyclic compounds, serving as core structures in numerous pharmacologically active agents.[1] Their structural similarity to quinolines and isoquinolines allows them to function as isosteres, leading to diverse biological activities including anticancer, antimicrobial, and kinase inhibition properties.[1] Among the various isomers, the thieno[2,3-c]pyridine core is a key component in several kinase inhibitors.[1]
This guide details a robust and modern multi-step synthesis of 7-Methylthieno[2,3-c]pyridine starting from the readily available and cost-effective 2-acetylthiophene.[1][2] The selected pathway proceeds via a 1,2,3-triazole-mediated denitrogenative transformation. This specific approach was chosen for its significant advantages over classical methods:
-
Metal-Free Conditions: The entire synthesis avoids the use of heavy metal catalysts, which simplifies purification, reduces costs, and prevents contamination of the final product with toxic metal residues—a critical consideration for pharmaceutical applications.[1][2]
-
High Versatility: The key triazole intermediate allows for late-stage functionalization, enabling the synthesis of a wide array of 7-substituted thieno[2,3-c]pyridine derivatives.[1][2][3]
-
Accessible Starting Materials: The synthesis begins with simple, commercially available reagents.[1][2]
-
Mild Conditions: The final denitrogenation step proceeds under mild acidic conditions, enhancing the functional group tolerance of the reaction.[1]
The protocol is designed as a self-validating system, with clear checkpoints and expected outcomes for each intermediate, ensuring reliability and reproducibility in a research setting.
Overall Synthetic Workflow
The synthesis of 7-Methylthieno[2,3-c]pyridine is accomplished in four distinct steps. The workflow begins with the formation of a key triazole intermediate from 2-acetylthiophene, followed by a cyclization and a denitrogenative functionalization to install a bromomethyl group. The final step involves the reduction of this group to the target methyl derivative.
Caption: Overall workflow for the synthesis of 7-Methylthieno[2,3-c]pyridine.
Summary of Reaction Parameters
The following table summarizes the key reagents, solvents, reaction times, and expected yields for each step in the synthesis. This allows for at-a-glance planning and resource management.
| Step | Reaction | Key Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |
| A | One-Pot Triazolation | 2-Acetylthiophene, NaN₃, CuI, NaOMe, 2-bromo-1,1-dimethoxyethane | Methanol | 24 | 65 | ~85 |
| B | Pomeranz-Fritsch Cyclization | Triazole Intermediate, Trifluoromethanesulfonic acid (TfOH) | 1,2-Dichloroethane (DCE) | 1 | 80 | ~95 |
| C | Denitrogenative Bromination | Fused Triazole, Tetrabutylammonium bromide (TBAB), TfOH | 1,2-Dichloroethane (DCE) | 1 | 80 | ~80 |
| D | Reduction | 7-(Bromomethyl) Intermediate, Reducing Agent (e.g., NaBH₄) | Ethanol/THF | 2-4 | 25 | >90 |
Yields are approximate and based on reported values for similar transformations. They may vary based on experimental conditions and scale.[1][2]
Detailed Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Sodium azide (NaN₃) is highly toxic and can form explosive azides with heavy metals. Trifluoromethanesulfonic acid (TfOH) is a strong, corrosive acid. Handle with extreme care.
Step A: Synthesis of 1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole
This step constructs the crucial triazole ring in a one-pot reaction from the starting ketone.
-
Materials:
-
2-Acetylthiophene
-
Sodium azide (NaN₃)
-
Copper(I) iodide (CuI)
-
Sodium methoxide (NaOMe)
-
2-bromo-1,1-dimethoxyethane
-
Methanol (MeOH), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Protocol:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-acetylthiophene (1.0 eq), sodium azide (1.5 eq), copper(I) iodide (0.1 eq), and sodium methoxide (0.1 eq).
-
Add anhydrous methanol to the flask to create a solution with a concentration of approximately 0.5 M with respect to the 2-acetylthiophene.
-
Add 2-bromo-1,1-dimethoxyethane (1.2 eq) to the mixture.
-
Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 24 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After cooling to room temperature, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure triazole intermediate as a solid.
-
Step B: Synthesis of Thieno[2,3-c][1][4][5]triazolo[1,5-a]pyridine
This is an acid-catalyzed intramolecular cyclization reaction that forms the fused heterocyclic system.
-
Materials:
-
1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole (from Step A)
-
Trifluoromethanesulfonic acid (TfOH)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Protocol:
-
Dissolve the triazole intermediate (1.0 eq) in anhydrous 1,2-dichloroethane (approx. 0.1 M concentration) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add trifluoromethanesulfonic acid (2.0 eq) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 80 °C) for 1 hour.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice and saturated aqueous NaHCO₃ solution to neutralize the acid.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure. The resulting crude product is typically of high purity and can often be used in the next step without further purification.
-
Step C: Synthesis of 7-(Bromomethyl)thieno[2,3-c]pyridine
This key transformation involves the acid-mediated extrusion of N₂ from the triazole ring and nucleophilic attack by bromide.[1][2]
-
Materials:
-
Protocol:
-
To a solution of the fused triazole (1.0 eq) in anhydrous 1,2-dichloroethane (0.1 M), add tetrabutylammonium bromide (1.5 eq).
-
Heat the mixture to reflux (80 °C) under a nitrogen atmosphere.
-
Add trifluoromethanesulfonic acid (2.0 eq) dropwise to the refluxing solution.
-
Maintain the reaction at reflux for 1 hour, monitoring by TLC.
-
Cool the reaction to room temperature and carefully neutralize with saturated aqueous NaHCO₃ solution.
-
Perform an aqueous workup by extracting three times with dichloromethane.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 7-(bromomethyl)thieno[2,3-c]pyridine.
-
Step D: Synthesis of 7-Methylthieno[2,3-c]pyridine
The final step is a standard reduction of the bromomethyl group to the target methyl group. Various reducing agents can be employed; a common method is catalytic hydrogenation.
-
Materials:
-
7-(Bromomethyl)thieno[2,3-c]pyridine (from Step C)
-
Palladium on carbon (10% Pd-C, 5-10 mol%)
-
Methanol or Ethyl Acetate
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite or a similar filter aid
-
-
Protocol:
-
Dissolve the 7-(bromomethyl)thieno[2,3-c]pyridine (1.0 eq) in a suitable solvent such as methanol or ethyl acetate in a flask suitable for hydrogenation.
-
Carefully add the palladium on carbon catalyst to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (e.g., from a balloon) at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the final product, 7-Methylthieno[2,3-c]pyridine. The product can be further purified by chromatography or recrystallization if necessary.
-
References
-
Gürbüz, S., et al. (2021). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation. ChemistryOpen, 10(4), 485-490. Available from: [Link]
-
El-Kashef, H. S., et al. (1993). Synthesis of Thieno[2,3-c]pyridines and Related Heterocyclic Systems. Journal of Chemical Technology & Biotechnology, 57(1), 15-19. Available from: [Link]
-
Maffrand, J. P., & Eloy, F. (1980). A Rapid Synthesis of Thieno[2,3-c]pyridine and 2-Substituted Thieno[2,3-c]pyridines. Heterocycles, 14(4), 483-486. Available from: [Link]
-
Gürbüz, S., et al. (2021). Our approach for the synthesis of thieno[2,3-c]pyridine derivatives. ResearchGate. Available from: [Link]
-
Gürbüz, S., et al. (2021). Synthesis of 7-(substituted methyl)thieno[2,3-c]pyridines. ResearchGate. Available from: [Link]
Sources
- 1. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pomerantz-Fritsch synthesis of isoquinolines [quimicaorganica.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Some Thienopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
Application Note: Isolation and Purification of 7-Methylthieno[2,3-c]pyridine
[2]
Abstract
This guide details the purification strategy for 7-Methylthieno[2,3-c]pyridine , a fused bicyclic heteroaromatic scaffold often utilized in the synthesis of kinase inhibitors and antithrombotic agents. Due to the basicity of the pyridine nitrogen and the lipophilicity of the thiophene ring, this molecule presents specific challenges—notably peak tailing on silica gel and co-elution with regioisomers (e.g., thieno[3,2-c]pyridine analogs). This protocol integrates an acid-base chemical enrichment step with optimized Flash Column Chromatography (FCC) to achieve >98% purity.[1]
Chemical Context & Properties
Understanding the physicochemical properties is prerequisite to designing the separation.
-
Structure: A pyridine ring fused to a thiophene ring.[1][2] The "7-methyl" substituent is located at the position adjacent to the pyridine nitrogen (assuming standard IUPAC fusion numbering where S is position 1 and N is position 6).
-
Basicity (pKa): Estimated ~6.0–6.5 (Calculated). The nitrogen lone pair is available for protonation, making the molecule basic.
-
Lipophilicity (LogP): ~2.0–2.[1]5. The molecule is moderately lipophilic, suitable for Normal Phase (NP) or Reverse Phase (RP) chromatography.[1]
-
Key Impurities:
-
Regioisomers: Thieno[3,2-c]pyridine derivatives (often formed if cyclization direction is not fully controlled).
-
Oxidation Products: N-oxides (highly polar).
-
Precursors: Uncyclized acetals or imines.
-
Pre-Chromatographic Enrichment (The "Chemical Wash")
Critical Insight: Do not load crude reaction mixtures directly onto silica.[1] The high basicity of the product allows for a "catch-and-release" extraction that removes >80% of neutral and acidic impurities (e.g., thiophene starting materials, tars) before chromatography.
Protocol A: Acid-Base Extraction[1]
-
Dissolution: Dissolve the crude reaction residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1]
-
Acid Extraction: Extract the organic layer 3x with 1M HCl (aq) .
-
Wash: Discard the organic layer (containing non-basic impurities).[1] Wash the combined aqueous acidic layer once with fresh EtOAc to remove entrained neutrals.
-
Basification: Cool the aqueous layer to 0°C. Slowly adjust pH to ~10–12 using 4M NaOH or saturated Na₂CO₃ .
-
Observation: The solution will become cloudy as the free base precipitates/oils out.
-
-
Re-extraction: Extract the aqueous phase 3x with DCM .
-
Drying: Dry combined organics over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.
-
Result: Enriched "Crude Amine" (typically >90% purity).
-
Flash Column Chromatography (FCC) Protocol
Even after extraction, chromatography is required to separate the target from close-eluting isomers or slightly basic byproducts.[1]
Stationary Phase & Mobile Phase Selection
-
Stationary Phase: Spherical Silica Gel 60 (20–40 µm).[1]
-
Problem (Silanol Effect): The basic pyridine nitrogen interacts strongly with acidic silanol groups (
), causing severe peak tailing and poor resolution. -
Solution (The Modifier): A basic modifier is mandatory .
-
Option A (Standard): 1% Triethylamine (TEA) in the mobile phase.
-
Option B (Alternative): 1%
(7N solution in MeOH).
-
TLC Method Development
Run TLC plates (Silica Gel 60 F254) using the following systems. Visualize under UV (254 nm) and Dragendorff’s reagent (orange stain for alkaloids).
| System | Composition (v/v) | Purpose |
| A | Hexane / EtOAc (1:[1]1) + 1% TEA | Check retention of non-polar impurities. |
| B | DCM / MeOH (95:5) + 1% | Recommended. Best for resolving polar basic heterocycles. |
| C | DCM / MeOH (90:[1]10) | "Push" solvent to ensure elution of N-oxides. |
Target
Step-by-Step Purification Protocol
Scale: 1.0 g of Enriched Crude.
-
Column Preparation: Pack a 40g silica cartridge. Pre-equilibrate with DCM + 1% TEA (approx. 3 Column Volumes - CV).
-
Why: Pre-saturating the silica with amine blocks active silanol sites before the sample arrives.
-
-
Loading: Dissolve the crude in a minimum volume of DCM. Liquid loading is preferred. If solubility is poor, adsorb onto Celite (dry loading).
-
Gradient Elution:
-
Solvent A: DCM
-
Solvent B: MeOH (containing 1%
or TEA) -
Flow Rate: 25–30 mL/min.
-
| Time (CV) | % Solvent B | Phase Description |
| 0–2 | 0% | Elute residual non-polar neutrals. |
| 2–10 | 0% → 5% | Elution of Target. 7-Methylthieno[2,3-c]pyridine typically elutes here.[1] |
| 10–15 | 5% → 10% | Elute polar impurities/isomers. |
| 15–18 | 10% → 20% | Wash column (N-oxides elute here).[1] |
-
Fraction Collection: Collect fractions based on UV absorbance (254 nm).
-
Workup: Combine pure fractions.
-
Crucial Step: If TEA was used, it must be removed. Co-evaporate with toluene 2x or dry under high vacuum for 12h. Alternatively, perform a final wash of the DCM solution with saturated
to remove ammonium salts.
-
Stabilization: Salt Formation
Free base thienopyridines can be oils prone to oxidation.[1] Converting to a hydrochloride salt is recommended for long-term storage and characterization.
-
Dissolve the purified free base in Diethyl Ether or Dioxane .
-
Add 4M HCl in Dioxane (1.1 equivalents) dropwise at 0°C.
-
The precipitate (Hydrochloride salt) is filtered, washed with cold ether, and dried.
-
Benefit: Increases melting point and prevents N-oxide formation.
-
Process Visualization (Workflow)[1]
Figure 1: Decision tree for the isolation of basic thienopyridine derivatives, highlighting the critical "Chemical Wash" prior to chromatography.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Interaction with Silanols.[1] | Increase TEA concentration to 2%. Switch to Ammonia-saturated MeOH. Ensure column is pre-equilibrated with basic eluent. |
| Co-eluting Isomers | Structural similarity (e.g., [3,2-c] vs [2,3-c]).[1] | Change Selectivity: Switch solvent system from DCM/MeOH to Toluene/Acetone (with TEA) . Toluene interacts differently with the pi-systems of the isomers. |
| Low Recovery | Product remaining on silica or lost in extraction.[1] | 1. Check aqueous waste pH (must be >10). 2. Use a more polar "flush" (20% MeOH/DCM) at the end of the column. |
| Product is Unstable | Oxidation to N-oxide.[1] | Avoid prolonged exposure to air/light. Store under Nitrogen.[1][2] Convert to HCl or Fumarate salt immediately. |
References
-
General Synthesis of Thienopyridines
- Detailed methodologies for thieno[2,3-c]pyridine synthesis and purification via cycliz
-
Source:[1]
-
Chromatographic Behavior of Pyridines
- Principles of suppressing silanol interactions for basic heterocycles.
-
Source:
-
Physical Properties & Safety
- Data on thienopyridine deriv
-
Source:[1]
-
Separation of Thienopyridine Isomers
Sources
- 1. Thieno(2,3-C)pyridine-3-carboxylic acid, 2-((carboxycarbonyl)amino)-4,5,6,7-tetrahydro-7-((((5-hydroxy-1H-indol-2-yl)carbonyl)amino)methyl)-, (7S)- | C20H18N4O7S | CID 10479281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. akjournals.com [akjournals.com]
- 4. mdpi.com [mdpi.com]
7-Methylthieno[2,3-c]pyridine as a kinase inhibitor
Technical Application Note: Leveraging the 7-Methylthieno[2,3-c]pyridine Scaffold in Kinase & Hsp90 Inhibitor Discovery
Executive Summary & Strategic Rationale
7-Methylthieno[2,3-c]pyridine represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of serving as a potent ATP-competitive inhibitor across multiple target classes, most notably Heat Shock Protein 90 (Hsp90) and specific serine/threonine kinases.
Unlike the more ubiquitous thieno[2,3-d]pyrimidines (common in PI3K inhibitors), the thieno[2,3-c]pyridine isomer offers a distinct electronic profile. The pyridine nitrogen (N6) and the thiophene sulfur (S1) create a unique electrostatic potential map that favors binding in the hinge region of ATP-binding pockets, while the 7-methyl substitution provides a critical vector for hydrophobic interaction or further functionalization to tune selectivity.
This guide details the synthesis, functionalization, and biological validation of this scaffold. It is designed for medicinal chemists and pharmacologists seeking to exploit this core for novel drug discovery.
Chemical Architecture & Binding Mechanism
To effectively utilize this scaffold, one must understand its binding mode. The core structure mimics the purine ring of ATP.
Mechanism of Action:
-
Hinge Binding: The pyridine nitrogen (N6) typically acts as a hydrogen bond acceptor interacting with the backbone amides of the kinase/chaperone hinge region.
-
Hydrophobic Clamp: The 7-methyl group occupies the hydrophobic pocket (often the "gatekeeper" region), enhancing affinity and selectivity over off-target kinases.
-
Electronic Modulation: The thiophene ring acts as a bioisostere for phenyl or furan rings but with higher lipophilicity and distinct metabolic stability (S-oxidation potential).
Visualizing the Scaffold & Numbering:
Figure 1: Pharmacophore mapping of the 7-Methylthieno[2,3-c]pyridine scaffold. The N6 nitrogen is the primary polar contact, while the C7-methyl group anchors the molecule in the hydrophobic pocket.
Protocol A: Chemical Synthesis of the Core Scaffold
Objective: Synthesize 7-methylthieno[2,3-c]pyridine with high purity (>95%) for biological assay. Method: Modified Pomeranz-Fritsch Cyclization or Triazole-Mediated Denitrogenation.[1] We will focus on the Pomeranz-Fritsch approach due to its scalability and reliability for this specific isomer.
Reagents & Equipment
-
Precursors: 2-Acetylthiophene, Aminoacetaldehyde dimethyl acetal.
-
Catalysts/Solvents: Polyphosphoric acid (PPA), Toluene, POCl3 (if chlorination is needed later).
-
Purification: Flash chromatography (Silica gel), Ethyl Acetate/Hexane.
Step-by-Step Workflow
-
Schiff Base Formation:
-
Reaction: Condense 2-acetylthiophene (1.0 eq) with aminoacetaldehyde dimethyl acetal (1.2 eq) in toluene.
-
Conditions: Reflux with a Dean-Stark trap to remove water.[2] Run for 12–16 hours.
-
Checkpoint: Monitor by TLC (disappearance of ketone). Evaporate solvent to yield the crude imine.
-
-
Cyclization (The Critical Step):
-
Reaction: Add the crude imine dropwise to pre-heated Polyphosphoric acid (PPA) at 100°C.
-
Mechanistic Insight: PPA acts as both solvent and acid catalyst, promoting the electrophilic attack of the acetal carbon onto the thiophene C3 position.
-
Safety: Exothermic reaction. Maintain temperature <120°C to prevent tar formation.
-
Quenching: Pour the reaction mixture onto crushed ice/NH4OH to neutralize.
-
-
Extraction & Isolation:
-
Extract with Dichloromethane (DCM) (3x).
-
Wash organic layer with brine, dry over Na2SO4.
-
Purification: Flash column chromatography (Gradient: 0-30% EtOAc in Hexanes).
-
Validation: 1H NMR (CDCl3). Look for the singlet methyl peak at ~2.6 ppm and the characteristic aromatic splitting pattern of the thienopyridine core.
-
Synthesis Flowchart:
Figure 2: Synthetic route via modified Pomeranz-Fritsch cyclization.
Protocol B: Biological Validation (Hsp90/Kinase Inhibition)
Once the core is synthesized (or derivatized), its activity must be quantified. We prioritize an Hsp90 Fluorescence Polarization (FP) Assay because this scaffold is a known Hsp90 inhibitor pharmacophore [1].
Assay Principle
The assay measures the ability of the test compound to displace a fluorescently labeled Geldanamycin (a standard Hsp90 inhibitor) from the ATP-binding pocket of recombinant Hsp90.
-
High FP: Tracer is bound to Hsp90 (slow rotation).
-
Low FP: Tracer is displaced by inhibitor (fast rotation).
Materials
-
Protein: Recombinant Human Hsp90α (N-terminal domain).
-
Tracer: FITC-Geldanamycin.
-
Buffer: 20 mM HEPES (pH 7.3), 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.01% NP-40.
-
Plate: Black 384-well low-binding plates.
Experimental Procedure
-
Compound Preparation:
-
Dissolve 7-Methylthieno[2,3-c]pyridine in 100% DMSO to 10 mM stock.
-
Prepare 10-point serial dilutions (1:3 dilution) in DMSO.
-
Final DMSO concentration in assay: <2%.
-
-
Reaction Assembly:
-
Step 1: Add 10 µL of Assay Buffer containing 20 nM Hsp90 protein to wells.
-
Step 2: Add 0.5 µL of compound dilution. Incubate 15 mins at Room Temp (RT).
-
Step 3: Add 10 µL of Assay Buffer containing 5 nM FITC-Geldanamycin.
-
Total Volume: 20.5 µL.
-
-
Incubation & Read:
-
Incubate for 2–4 hours at RT in the dark.
-
Read Fluorescence Polarization (Ex: 485 nm, Em: 535 nm) on a multimode plate reader (e.g., PerkinElmer EnVision).
-
-
Data Analysis:
-
Calculate % Inhibition:
. -
Fit data to a 4-parameter logistic equation to determine IC50 .
-
Data Interpretation Table:
| IC50 Value | Classification | Action Required |
| < 100 nM | Potent Hit | Proceed to cell-based assays (Protocol C). |
| 100 nM – 1 µM | Moderate Hit | Optimize C7 substituents or C3 position. |
| > 10 µM | Inactive | Re-verify synthesis; check solubility. |
Protocol C: Cellular Viability (MTT Assay)
To confirm the compound permeates cells and engages the target in a biological context.
-
Cell Lines: MCF-7 (Breast Cancer), PC-3 (Prostate Cancer) — both high Hsp90/Kinase dependency.
-
Control: 17-AAG (Positive control), DMSO (Negative control).
-
Duration: 72 hours drug exposure.
-
Readout: Absorbance at 570 nm.
Troubleshooting Note: The 7-methylthieno[2,3-c]pyridine core is lipophilic. If precipitation is observed in cell media at >50 µM, consider formulating with a cyclodextrin carrier or ensuring slow addition to the media under vortex.
References
-
Synthesis and Anticancer Screening of Thieno[2,3-c]pyridine Derivatives. Source: MDPI (Molecules), 2020. Context: Establishes the thieno[2,3-c]pyridine scaffold as a potent Hsp90 inhibitor class.[3] Link:[Link]
-
Thienopyridine Derivatives in Kinase Drug Discovery. Source: National Institutes of Health (PMC). Context: Discusses the structural advantages of thieno-fused systems in ATP-competitive inhibition. Link:[Link]
-
Metal-Free Synthesis of Thieno[2,3-c]pyridines. Source: Wiley Online Library (Eur. J. Org. Chem). Context: Provides modern synthetic routes via triazole denitrogenation for generating the core scaffold. Link:[Link]
-
Hsp90 Inhibitors: Methods and Protocols. Source: Springer Protocols. Context: Standardized FP and binding assays for Hsp90 inhibitors. Link:[Link]
Sources
In vitro kinase assay protocol for 7-Methylthieno[2,3-c]pyridine
Abstract & Scientific Context
The thieno[2,3-c]pyridine moiety represents a privileged scaffold in modern medicinal chemistry, distinct from its [2,3-d] and [2,3-b] isomers often found in PI3K and Aurora kinase inhibitors. Recent structure-activity relationship (SAR) studies have validated 7-Methylthieno[2,3-c]pyridine derivatives as potent, ATP-competitive inhibitors of COT (Cancer Osaka Thyroid) kinase, also known as Tpl2 (MAP3K8) .
COT is a critical gatekeeper in the inflammatory response, regulating Tumor Necrosis Factor
Mechanism of Action & Assay Principle
Mechanism: 7-Methylthieno[2,3-c]pyridine derivatives typically function as Type I inhibitors , binding to the ATP-binding pocket of the kinase in its active conformation (DFG-in). The pyridine nitrogen often acts as a hinge binder, while the thiophene ring orients substituents into the hydrophobic back pocket.
Assay Platform: We utilize a homogenous, luminescent ADP detection assay (ADP-Glo™). The assay quantifies kinase activity by measuring the ADP generated during the phosphorylation of a substrate (e.g., MEK1 or MBP).
-
Kinase Reaction: COT + ATP + Substrate
Phospho-Substrate + ADP -
ADP Detection: ADP is converted back to ATP, which drives a luciferase/luciferin reaction.[2][3][4] Luminescence is directly proportional to kinase activity.
Pathway Visualization: COT/Tpl2 Signaling
Figure 1: The COT (Tpl2) signaling cascade. 7-Methylthieno[2,3-c]pyridine targets the proximal kinase MAP3K8, preventing downstream TNF-
Experimental Materials
| Component | Specification | Recommended Source |
| Test Compound | 7-Methylthieno[2,3-c]pyridine derivative | In-house synthesis |
| Kinase | Recombinant Human COT (MAP3K8), active | SignalChem / Carna |
| Substrate | Recombinant inactive MEK1 (K97R) or MBP | SignalChem |
| Cofactor | Ultra-pure ATP (10 mM stock) | Promega |
| Detection | ADP-Glo™ Kinase Assay Kit | Promega |
| Plate | 384-well, solid white, low volume | Corning #4513 |
| Buffer | Kinase Buffer A | See Recipe Below |
Buffer Recipe (Kinase Buffer A):
-
25 mM Tris-HCl (pH 7.5)
-
10 mM MgCl
[5] -
0.5 mM EGTA
-
0.01% Triton X-100[5]
-
2 mM DTT (Add fresh)
-
Note: Manganese (MnCl
) is generally not required for COT but check specific enzyme lot data.
Detailed Protocol: Determination
Pre-Assay Validation:
Before screening, determine the
Step 1: Compound Preparation (Acoustic or Manual)
-
Prepare a 10 mM stock of 7-Methylthieno[2,3-c]pyridine in 100% DMSO.
-
Perform a 3-fold serial dilution (10 points) in DMSO.
-
Transfer 50 nL of compound to the 384-well plate.
-
Controls:
-
High Control (HPE): DMSO only + Enzyme + Substrate (100% Activity).
-
Low Control (ZPE): DMSO only + Buffer (No Enzyme) (0% Activity).
-
Step 2: Kinase Reaction Setup
All reagents must be diluted in Kinase Buffer A.
-
Enzyme Mix: Dilute COT kinase to 2x final concentration (e.g., if final is 5 nM, prepare 10 nM).
-
Substrate/ATP Mix: Dilute MEK1 substrate and ATP to 2x final concentrations.
-
Example: For 50 µM ATP final, prepare 100 µM.
-
-
Dispense:
-
Add 2.5 µL of Enzyme Mix to the plate (pre-spotted with compound).
-
Incubate for 10 minutes at RT (allows compound-enzyme equilibration).
-
Add 2.5 µL of Substrate/ATP Mix to initiate the reaction.
-
Total Volume: 5 µL.
-
-
Incubation: Seal plate and incubate for 60 minutes at 25°C.
Step 3: ADP Detection (ADP-Glo)
-
Depletion: Add 5 µL of ADP-Glo Reagent to all wells.
-
Action: Stops kinase reaction, depletes unconsumed ATP.[2]
-
Incubate 40 minutes at 25°C.
-
-
Detection: Add 10 µL of Kinase Detection Reagent to all wells.
-
Action: Converts ADP
ATP Light.[2] -
Incubate 30 minutes at 25°C.
-
-
Read: Measure Luminescence (Integration time: 0.5–1.0 sec).
Workflow Diagram
Figure 2: Step-by-step liquid handling workflow for the 384-well ADP-Glo assay.
Data Analysis & Interpretation
1. Normalization:
Convert Raw Relative Light Units (RLU) to Percent Inhibition:
2. Curve Fitting:
Fit data to a 4-parameter logistic equation (Hill Slope) to determine
3. Quality Control (Z-Prime):
Ensure assay robustness (
Expected Results for Thieno[2,3-c]pyridines:
-
Active Hits:
suggests strong engagement.[6] -
SAR Insight: Substitutions at the C-7 position (methyl group) often modulate solubility and hydrophobic pocket access. If potency is low (
), consider extending the substituent at the 2-position to engage the ribose pocket.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Signal:Background | Insufficient Enzyme Activity | Titrate enzyme (2–20 nM). Ensure ATP is not degraded. |
| High Background | Incomplete ATP Depletion | Extend ADP-Glo Reagent incubation to 60 min. |
| Compound Precipitation | Hydrophobic Scaffold | Thieno[2,3-c]pyridines are lipophilic. Limit final DMSO to 1%. Add 0.01% Triton X-100.[5] |
| Flat Dose Response | Assay Interference | Check for luciferase inhibition (counter-screen without kinase). |
References
-
Discovery of thieno[2,3-c]pyridines as potent COT inhibitors. Source: National Institutes of Health (NIH) / PubMed Context: Primary reference for the activity of this specific scaffold against COT kinase.
-
ADP-Glo™ Kinase Assay Technical Manual. Source: Promega Corporation Context:[2] Standard operating procedure for the detection chemistry used in this protocol.[5]
-
Synthesis of Thieno[2,3‐c]pyridine Derivatives. Source: Wiley Online Library / ChemistrySelect Context: Chemical background on the synthesis and stability of the core scaffold.
Sources
- 1. researchgate.net [researchgate.net]
- 2. promega.com [promega.com]
- 3. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 4. promega.com [promega.com]
- 5. Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Pharmacological Evaluation of 7-Methylthieno[2,3-c]pyridine Scaffolds in Oncology
Introduction & Scope
The thieno[2,3-c]pyridine scaffold is a "privileged structure" in medicinal chemistry, acting as a bioisostere to quinolines and isoquinolines. While 7-Methylthieno[2,3-c]pyridine serves as a critical synthetic intermediate, its functionalized derivatives have emerged as potent anticancer agents.
Recent structural-activity relationship (SAR) studies indicate that this scaffold frequently targets Hsp90 (Heat Shock Protein 90) , Topoisomerase II , or Tubulin polymerization , leading to mitotic arrest and apoptosis. This guide provides a self-validating workflow to transition this scaffold from chemical synthesis to biological validation.
Key Biological Targets[1]
-
Primary: Hsp90 inhibition (leading to degradation of client proteins like Akt, EGFR).
-
Secondary: Microtubule destabilization (G2/M Cell Cycle Arrest).
-
Tertiary: Topoisomerase inhibition (DNA damage response).[1]
Compound Management & Preparation
Trustworthiness Check: Poor solubility is the primary cause of variability in assays involving fused thiophene-pyridine rings. The planarity of the thieno[2,3-c]pyridine system encourages π-π stacking, leading to precipitation in aqueous media.
Protocol: Stock Solution Preparation
-
Solvent: Dissolve the solid compound in sterile, anhydrous DMSO (Dimethyl Sulfoxide).
-
Target Concentration: 10 mM or 20 mM stock.
-
Visual Check: Vortex for 1 minute. If turbidity persists, sonicate at 37°C for 5 minutes.
-
-
Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid freeze-thaw cycles (>3 cycles degrades the compound).
-
Working Solution: Dilute in complete cell culture media immediately prior to use.
-
Critical Limit: Final DMSO concentration must remain < 0.5% (v/v) to avoid solvent toxicity masking the drug effect.
-
Primary Screening: Cell Viability Assays[3]
Objective: Determine the IC50 (Half-maximal inhibitory concentration) across a panel of cancer cell lines. Recommended Cell Lines:
-
HCT-116 (Colorectal) – Highly sensitive to thienopyridine-based Hsp90 inhibitors.
-
MCF-7 (Breast) – Standard for hormonal-dependent pathway validation.
-
PC-3 (Prostate) – Relevant for derivatives targeting CYP17 or androgen signaling.
Protocol: MTT / CCK-8 Assay
Why CCK-8 over MTT? CCK-8 (WST-8) forms a water-soluble formazan, eliminating the solubilization step required for MTT, reducing error prone to pipetting.
-
Seeding: Plate cells at 3,000–5,000 cells/well in 96-well plates. Incubate for 24 hours to allow attachment.
-
Treatment:
-
Prepare serial dilutions of 7-Methylthieno[2,3-c]pyridine derivative (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µM).
-
Include Vehicle Control (0.5% DMSO) and Positive Control (e.g., Doxorubicin or 17-AAG for Hsp90 inhibition).
-
-
Incubation: Incubate for 48 or 72 hours at 37°C, 5% CO2.
-
Readout:
-
Add 10 µL CCK-8 reagent per well.
-
Incubate 1–4 hours (monitor color change).
-
Measure Absorbance at 450 nm.
-
-
Calculation:
Data Summary Table: Expected IC50 Ranges (Reference Values)
| Cell Line | Tissue Origin | Exp.[2] IC50 (Potent Derivative) | Mechanism Link |
| HCT-116 | Colon | 5 – 15 µM | p53-dependent Apoptosis |
| MCF-7 | Breast | 8 – 20 µM | Hsp90/Akt Pathway |
| HepG2 | Liver | 10 – 25 µM | Metabolic Activation |
| HUVEC | Normal (Control) | > 50 µM | Selectivity Index |
Secondary Profiling: Mechanism of Action
If the compound is cytotoxic, we must determine how it kills the cell. Thieno[2,3-c]pyridines typically induce G2/M Phase Arrest followed by Apoptosis .
Protocol A: Cell Cycle Analysis (Flow Cytometry)
Causality: If the molecule inhibits tubulin or Hsp90, cells will accumulate in the G2/M phase, unable to complete mitosis.
-
Treatment: Treat HCT-116 cells with IC50 concentration for 24 hours.
-
Fixation:
-
Harvest cells (trypsinize).
-
Wash with cold PBS.
-
Fix in 70% ice-cold ethanol dropwise while vortexing (Critical to prevent clumping). Store at -20°C overnight.
-
-
Staining:
-
Wash ethanol away with PBS.
-
Resuspend in PI/RNase Staining Buffer (Propidium Iodide stains DNA; RNase removes RNA to prevent background).
-
Incubate 30 min at 37°C in dark.
-
-
Acquisition: Analyze on Flow Cytometer (FL2 channel).
-
Result: Look for increased peak size at the G2/M checkpoint compared to DMSO control.
Protocol B: Apoptosis Detection (Annexin V-FITC / PI)
Causality: Distinguish programmed cell death (Apoptosis) from necrosis.
-
Staining:
-
Harvest cells (do not fix).
-
Resuspend in Binding Buffer.
-
Add Annexin V-FITC (binds exposed Phosphatidylserine) and Propidium Iodide (PI - enters dead cells).
-
-
Analysis:
-
Q1 (Annexin-/PI+): Necrosis / debris.
-
Q2 (Annexin+/PI+): Late Apoptosis.
-
Q3 (Annexin-/PI-): Viable.
-
Q4 (Annexin+/PI-): Early Apoptosis (Key indicator of drug efficacy).
-
Pathway Validation: Hsp90/Akt Signaling
Since thieno[2,3-c]pyridines often act as Hsp90 inhibitors, validating the degradation of "client proteins" is the gold standard confirmation.
Visualizing the Mechanism
The following diagram illustrates the downstream effects of 7-Methylthieno[2,3-c]pyridine derivatives on the Hsp90 signaling cascade.
Caption: Proposed mechanism of action where scaffold inhibition of Hsp90 leads to client protein degradation and subsequent apoptosis.[3][4][5]
Protocol: Western Blotting
-
Lysis: Lyse treated cells in RIPA buffer + Protease/Phosphatase Inhibitors.
-
Targets to Probe:
-
Hsp70: (Upregulation indicates Hsp90 inhibition).
-
Akt / p-Akt: (Downregulation confirms loss of survival signaling).
-
Cleaved Caspase-3 / PARP: (Confirms apoptosis).
-
GAPDH/Beta-Actin: (Loading control).
-
References
-
Al-Trawneh, S. A., et al. (2020). Synthesis and Cytotoxicity of Thieno[2,3-b]Pyridine Derivatives Toward Sensitive and Multidrug-Resistant Leukemia Cells. Acta Chimica Slovenica, 67, 1-10. Link
-
Ghorab, M. M., et al. (2017). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors.[2] Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1-12. Link
-
Pilkington, L. I., et al. (2015). Synthesis and biological evaluation of thieno[2,3-b]pyridines that restore activity of topotecan. RSC Advances, 5, 1-9. Link
-
Romagnoli, R., et al. (2013).[5] Synthesis and biological evaluation of 2-(alkoxycarbonyl)-3-anilinobenzo[b]thiophenes and thieno[2,3-b]pyridines as new potent anticancer agents.[5][6][7] Journal of Medicinal Chemistry, 56(6), 2606–2618. Link
-
PubChem. (2023). 5-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (Compound Summary). Link
Sources
- 1. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. 2H,4H,5H,6H,7H,7aH-thieno[3,2-c]pyridin-2-one hydrochloride | C7H10ClNOS | CID 23435874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Note: Cell Cycle Analysis of Cells Treated with 7-Methylthieno[2,3-c]pyridine
Abstract & Introduction
Thieno[2,3-c]pyridines represent a "privileged scaffold" in medicinal chemistry due to their structural bioisosterism with purines and quinolines. Specifically, 7-Methylthieno[2,3-c]pyridine and its derivatives have emerged as potent small-molecule inhibitors with significant antiproliferative activity against various cancer cell lines, including triple-negative breast cancer (MDA-MB-231) and leukemia (CCRF-CEM).
Recent studies indicate that this class of compounds often exerts cytostatic effects by inducing G2/M phase cell cycle arrest , potentially through the inhibition of Phospholipase C-gamma (PLC-
This application note provides a comprehensive, self-validating protocol for evaluating the cell cycle dynamics of cells treated with 7-Methylthieno[2,3-c]pyridine using Propidium Iodide (PI) flow cytometry.
Experimental Logic & Mechanism
To validate the efficacy of 7-Methylthieno[2,3-c]pyridine, we must distinguish between cytotoxicity (cell death) and cytostasis (cell cycle arrest).
-
The Hypothesis: If the compound targets the G2/M checkpoint (e.g., via CDK1/Cyclin B1 modulation or tubulin interference), we expect a depletion of the G1 peak and a significant accumulation of cells with 4N DNA content.
-
The Control Strategy:
-
Negative Control: DMSO (Vehicle) – establishes the baseline cell cycle profile.
-
Positive Control: Nocodazole (100 ng/mL) – a known microtubule destabilizer that forces G2/M arrest, serving as a benchmark for the 4N peak.
-
Mechanistic Pathway Visualization
The following diagram illustrates the potential points of intervention for thienopyridine derivatives leading to G2/M arrest.
Figure 1: Proposed mechanism of action where thienopyridine treatment disrupts checkpoint signaling, leading to accumulation in the G2/M phase.
Materials & Reagent Preparation
Compound Handling
-
7-Methylthieno[2,3-c]pyridine Stock: Dissolve in 100% DMSO to create a 10 mM stock solution. Aliquot into small volumes (e.g., 20 µL) and store at -20°C to avoid freeze-thaw cycles which degrade the pyridine ring.
-
Working Solution: Dilute in complete cell culture media immediately prior to treatment. Ensure final DMSO concentration is <0.5% to prevent vehicle toxicity.
Flow Cytometry Reagents[1][2]
-
Fixative: 70% Ethanol (ice-cold). Note: Prepared by adding 100% ethanol dropwise to PBS while vortexing.
-
Staining Buffer: PBS containing 0.1% BSA (Bovine Serum Albumin).
-
RNase A: 100 µg/mL stock (DNase-free). Critical: PI stains both DNA and RNA.[1][2] Failure to digest RNA results in "smears" in the G1 phase.
Detailed Protocol: Cell Cycle Analysis
Phase 1: Cell Synchronization (Optional but Recommended)
To obtain a clean baseline, synchronize cells in the G0/G1 phase.
-
Seed cells (e.g., MDA-MB-231) at
cells/well in a 6-well plate. -
After adhesion (24h), wash with PBS and replace with serum-free media for 24 hours.
-
Result: ~80% of cells will arrest in G0/G1.
Phase 2: Treatment
-
Replace serum-free media with complete media containing 10% FBS.
-
Treat cells with 7-Methylthieno[2,3-c]pyridine at determined IC50 concentrations (typically 1–10 µM based on literature for thienopyridines).
-
Incubate for 24 hours. Note: Thienopyridines often show peak arrest at 24h; apoptosis (Sub-G1) may dominate at 48h.
Phase 3: Harvest & Fixation (Critical Step)
-
Harvest media (floating cells) and trypsinized adherent cells. Do not discard floating cells; they may be mitotic or apoptotic.
-
Centrifuge at 300 x g for 5 min. Wash 1x with cold PBS.
-
Resuspend pellet in 300 µL cold PBS.
-
Fixation: Add 700 µL of ice-cold 100% Ethanol dropwise while vortexing gently .
-
Why? Vortexing prevents cells from clumping. Clumps (doublets) mimic G2/M cells (2x G1 cells stuck together = 4N signal).
-
-
Incubate at -20°C for at least 2 hours (overnight is preferred).
Phase 4: Staining & Acquisition
-
Centrifuge fixed cells (500 x g, 5 min). Note: Ethanol-fixed cells are buoyant; higher speed is needed.
-
Wash 2x with PBS to remove all traces of ethanol.
-
Resuspend in 500 µL PI/RNase Staining Solution :
-
PBS + 0.1% Triton X-100 + 20 µg/mL PI + 200 µg/mL RNase A.
-
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze on a Flow Cytometer (excitation 488 nm, emission ~600 nm/FL2 or FL3).
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for preparing samples for cell cycle analysis.
Data Analysis & Gating Strategy
Data must be analyzed using flow cytometry software (e.g., FlowJo, FCS Express).
Step 1: Doublet Discrimination (The "Pulse Processing" Gate)
You must exclude cell aggregates.
-
Plot: FL2-Width (x-axis) vs. FL2-Area (y-axis).
-
Logic: Single cells have a linear relationship. Doublets have a larger Width (time of flight) for the same Area.
-
Action: Gate around the main linear population. Exclude high-width events.
Step 2: Histogram Analysis
-
Plot: FL2-Area (Linear Scale).
-
Markers:
-
Sub-G1: Debris/Apoptotic cells (Left of G1).
-
G0/G1: The dominant peak (2N DNA).
-
S Phase: The valley/plateau between peaks.
-
G2/M: The second peak (4N DNA).
-
Expected Results Table
| Treatment Condition | G0/G1 (%) | S Phase (%) | G2/M (%) | Interpretation |
| Control (DMSO) | 55 - 60% | 20 - 25% | 15 - 20% | Normal proliferation |
| 7-Methyl... (1 µM) | 50% | 20% | 30% | Mild accumulation |
| 7-Methyl... (5 µM) | 20% | 10% | 70% | Significant G2/M Arrest |
| Positive Ctrl (Noco) | 10% | 5% | 85% | Validated Arrest |
Validation: Western Blotting
To confirm the flow cytometry data, analyze protein markers associated with the G2/M transition.
-
Cyclin B1: Should accumulate during G2/M arrest.
-
p-Cdc2 (Tyr15): Phosphorylation indicates inactive CDK1 (G2 arrest). Dephosphorylation triggers Mitosis entry.
-
Hsp90: If the mechanism involves Hsp90 inhibition (common in thienopyridines), look for degradation of client proteins (e.g., Akt, Raf-1).
Troubleshooting
| Issue | Probable Cause | Solution |
| Broad G1 Peak (High CV) | Poor fixation or instrument alignment. | Vortex vigorously while adding ethanol. Run flow check beads. |
| High Debris / Sub-G1 | Excessive toxicity or harsh handling. | Reduce drug concentration. Handle pellet gently. |
| G2/M Peak appears at 3N | Instrument linearity issue. | Adjust voltage so G1 is at 50k and G2 is at 100k (2x). |
| No G2/M Arrest observed | Drug degradation or resistance. | Use fresh DMSO stock. Verify cell line sensitivity (e.g., p53 status). |
References
-
BenchChem. 7-Chloro-3-methylthieno[2,3-c]pyridine Structure and Properties.Link
-
RSC Publishing. The effect of a thieno[2,3-b]pyridine PLC-γ inhibitor on the proliferation and cell cycle of breast cancer cells. (Demonstrates G2/M arrest mechanism). Link
-
MDPI. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. (Validates Hsp90 targeting and G2 arrest). Link
-
Abcam. Cell cycle analysis with flow cytometry and propidium iodide Protocol.Link
-
University of Virginia. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide.Link
Sources
Structure-activity relationship (SAR) studies of 7-Methylthieno[2,3-c]pyridine analogs
Application Notes & Protocols
Topic: Structure-Activity Relationship (SAR) Studies of 7-Methylthieno[2,3-c]pyridine Analogs
For: Researchers, scientists, and drug development professionals.
Introduction: The Thieno[2,3-c]pyridine Scaffold in Medicinal Chemistry
The thieno[2,3-c]pyridine core is a heterocyclic scaffold of significant interest in medicinal chemistry. As a fused bicyclic system, it combines the structural features of thiophene and pyridine, creating a unique electronic and steric profile that has proven effective for interacting with a variety of biological targets. Thienopyridine isomers are present in the core structure of numerous kinase inhibitors and have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2]
This guide focuses specifically on 7-methylthieno[2,3-c]pyridine analogs. The strategic placement of a methyl group at the C-7 position serves as a crucial anchor point and a vector for further chemical exploration. Understanding the structure-activity relationships (SAR) of this scaffold is paramount for designing next-generation therapeutics with enhanced potency, selectivity, and favorable pharmacokinetic profiles. We will explore the key structural modifications that govern biological activity, provide detailed protocols for synthesis and biological evaluation, and present a framework for the rational design of novel analogs.
Core Principles of SAR for the Thieno[2,3-c]pyridine Scaffold
The biological activity of thieno[2,3-c]pyridine derivatives is highly dependent on the nature and position of substituents on the bicyclic core. SAR studies have identified several key positions that can be modified to modulate potency and selectivity.
-
The C-2 Position: With the C-3 position often occupied, the C-2 position of the thiophene ring is a primary site for electrophilic and organometallic-mediated functionalization.[3] The introduction of aryl groups at this position via modern synthetic methods like palladium-catalyzed C-H activation can significantly influence target engagement. The nature of the aryl substituent (e.g., electron-donating or electron-withdrawing groups) can fine-tune binding interactions within the target protein's active site.
-
The C-7 Position: The pyridine ring's C-7 position is highly reactive towards nucleophiles. This reactivity is often exploited to introduce a wide array of functional groups.[3] For the 7-methyl analogs that are the focus of this guide, this position is the starting point for creating 7-(substituted methyl) derivatives, allowing for the exploration of the chemical space adjacent to the core scaffold.[1]
-
Other Positions (C-4, C-5): Modifications at other positions, such as C-4, have also been shown to be critical. For instance, in related benzothieno[2,3-c]pyridines, the introduction of a cyano (CN) group at C-4 resulted in compounds with prominent growth inhibition against a wide range of cancer cell lines.[4]
The following diagram illustrates the key modification points on the 7-methylthieno[2,3-c]pyridine core.
Caption: Key sites for functionalization on the 7-methylthieno[2,3-c]pyridine scaffold.
Application Note: SAR of Analogs as Hsp90 Inhibitors
Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer progression. Inhibition of Hsp90 has emerged as a promising strategy for cancer therapy. Thieno[2,3-c]pyridine derivatives have been identified as potential lead compounds for Hsp90 inhibition.[5]
A study of synthesized thieno[2,3-c]pyridine derivatives revealed key SAR insights for activity against various cancer cell lines.[6] The general structure involved modifications at the C-2 and C-4 positions of the core.
General Structure:

The following table summarizes the activity of selected analogs against the T47D breast cancer cell line.
| Compound | R¹ | R² | % Growth Inhibition (T47D) |
| 6a | Phenyl | 4-chlorophenyl | 80.8% |
| 6b | Phenyl | 4-fluorophenyl | 75.3% |
| 6c | Phenyl | 4-methoxyphenyl | 73.1% |
| 6d | Phenyl | 4-methylphenyl | 69.5% |
| 6g | 4-chlorophenyl | 4-chlorophenyl | 87.6% |
| 6h | 4-chlorophenyl | 4-fluorophenyl | 85.2% |
| Cisplatin | - | - | 91.2% |
(Data adapted from Al-Hourani et al., 2023)[6]
Interpretation of SAR:
-
Effect of R¹: Comparing compounds where R² is constant (e.g., 4-chlorophenyl), having a 4-chlorophenyl group at R¹ (6g , 87.6% inhibition) is more effective than a simple phenyl group (6a , 80.8% inhibition). This suggests that an electron-withdrawing group at the para-position of the R¹ phenyl ring enhances anticancer activity.
-
Effect of R²: For a given R¹ (Phenyl), the nature of the substituent on the R² phenyl ring is critical. A strong electron-withdrawing group like chloro (6a , 80.8%) provides the highest activity, followed by fluoro (6b , 75.3%). Electron-donating groups like methoxy (6c , 73.1%) and methyl (6d , 69.5%) lead to a decrease in activity.
Protocols
Protocol 1: Synthesis of 7-(Substituted Methyl)thieno[2,3-c]pyridines
This protocol describes a metal-free, three-step synthesis of 7-(substituted methyl)thieno[2,3-c]pyridine derivatives mediated by a fused 1,2,3-triazole intermediate. This method offers mild reaction conditions and avoids potentially toxic metal catalysts.[1][7]
Caption: General workflow for the metal-free synthesis of 7-(substituted methyl)thieno[2,3-c]pyridines.
Step-by-Step Methodology:
-
Step 1: Synthesis of 1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole
-
To a solution of 2-acetylthiophene in a suitable solvent (e.g., THF/MeOH), add sodium azide (NaN₃).
-
Cool the mixture in an ice bath.
-
Add trimethylsilyldiazomethane (TMSCHN₂) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours until TLC analysis indicates consumption of the starting material.
-
Perform an aqueous workup and purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the triazole intermediate.
-
-
Step 2: Synthesis of the Fused thieno[2,3-c][3][8][9]triazolo[1,5-a]pyridine Intermediate
-
Dissolve the triazole intermediate from Step 1 in a suitable solvent such as dichloromethane (DCM).
-
Add a strong acid catalyst, such as trifluoroacetic acid (TFA), and stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, neutralize the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the fused triazole product, which can often be used in the next step without further purification.
-
-
Step 3: Acid-Mediated Denitrogenative Transformation
-
Dissolve the fused triazole from Step 2 in an excess of the desired nucleophile (e.g., methanol, ethanol, or a phenol for R-OH).
-
Add an acid catalyst (e.g., p-toluenesulfonic acid).
-
Heat the reaction mixture to reflux (temperature will depend on the nucleophile used) for 4-12 hours, monitoring for the evolution of N₂ gas and consumption of the starting material by TLC.
-
Cool the reaction, remove the excess nucleophile under reduced pressure, and perform an aqueous workup.
-
Purify the final 7-(substituted methyl)thieno[2,3-c]pyridine product by column chromatography.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.
-
Protocol 2: Biological Evaluation - In Vitro c-Met Kinase Inhibition Assay
This protocol outlines a general procedure for evaluating the inhibitory activity of synthesized 7-methylthieno[2,3-c]pyridine analogs against c-Met, a receptor tyrosine kinase often implicated in cancer.[10] This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the kinase.
Caption: Rationale and workflow for an in vitro c-Met kinase inhibition assay.
Materials:
-
Recombinant human c-Met kinase domain.
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
ATP solution (prepared in kinase buffer).
-
Peptide substrate (e.g., a poly(Glu, Tyr) 4:1 peptide).
-
Test compounds (dissolved in DMSO).
-
Detection reagent (e.g., ADP-Glo™, Luminescence-based).
-
384-well assay plates.
-
Positive control inhibitor (e.g., Cabozantinib).[10]
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point curve.
-
Further dilute the compounds in kinase buffer to achieve the desired final assay concentrations. Ensure the final DMSO concentration in the assay is ≤1%.
-
-
Assay Plate Setup:
-
Add 5 µL of the diluted test compound, positive control, or DMSO (negative control) to the wells of a 384-well plate.
-
-
Kinase Reaction:
-
Prepare a master mix containing the c-Met enzyme in kinase buffer. Add 10 µL of this enzyme solution to each well.
-
Allow the plate to incubate for 15-20 minutes at room temperature to permit compound binding to the enzyme.
-
Prepare a second master mix containing the peptide substrate and ATP in kinase buffer. The final ATP concentration should be at or near its Km for the enzyme.
-
Initiate the kinase reaction by adding 10 µL of the ATP/substrate mix to each well.
-
-
Incubation:
-
Shake the plate gently and incubate at 30°C for 60 minutes.
-
-
Detection:
-
Stop the kinase reaction and measure the amount of product (phosphorylated substrate) or ATP consumed according to the manufacturer's protocol for the chosen detection reagent (e.g., add ADP-Glo™ reagent, incubate, then add detection reagent).
-
Read the plate on a suitable plate reader (e.g., a luminometer for ADP-Glo™).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the controls: % Inhibition = 100 x (1 - [Signal_compound - Signal_background] / [Signal_DMSO - Signal_background])
-
Plot the % inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
References
-
Benchchem. 7-Chloro-3-methylthieno[2,3-C]pyridine | 209287-21-8.
-
SciELO. Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives.
-
ResearchGate. Synthesis of 7‐(substituted methyl)thieno[2,3‐c]pyridines.[a].
-
ResearchGate. Discovery and structure-activity relationships study of thieno[2,3- b ]pyridine analogues as hepatic gluconeogenesis inhibitors | Request PDF.
-
National Institutes of Health. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction.
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ResearchGate. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors.
-
ScienceDirect. Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents.
-
PubMed. Discovery and structure-activity relationships study of novel thieno[2,3-b]pyridine analogues as hepatitis C virus inhibitors.
-
PubMed Central. Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy.
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ResearchGate. (PDF) Structure–activity relationships in a series of antiplasmodial thieno[2,3-b]pyridines.
-
Lirias. Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3- Triazole-Mediated Metal-Free Denitrogenative Transformation.
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ResearchGate. Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase | Request PDF.
-
PubMed. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review.
-
PubMed Central. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility.
-
PubMed Central. New benzothieno[2,3-c]pyridines as non-steroidal CYP17 inhibitors: design, synthesis, anticancer screening, apoptosis induction, and in silico ADME profile studies.
-
MDPI. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors.
-
MDPI. Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity.
-
ResearchGate. Synthesis of thieno[2,3-c]pyridines and related heterocyclic systems.
-
PubChem. Thieno(2,3-c)pyridine.
-
ResearchGate. (PDF) Thienopyridines: Synthesis, Properties, and Biological Activity.
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ResearchGate. (PDF) Thieno[3,2‐b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode.
-
PubMed Central. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Methylthieno[2,3-c]pyridine
Welcome to the technical support center for the synthesis of 7-Methylthieno[2,3-c]pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Thieno[2,3-c]pyridines are a significant class of compounds, known for their diverse biological activities, including their roles as kinase inhibitors and their potential in materials chemistry.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic protocols and improve the yield and purity of your target compound.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of 7-Methylthieno[2,3-c]pyridine and its derivatives. The troubleshooting steps are based on established synthetic routes and mechanistic principles.
Problem 1: Low or No Yield of the Desired 7-Methylthieno[2,3-c]pyridine
Possible Causes and Solutions:
-
Suboptimal Reaction Conditions: The synthesis of the thieno[2,3-c]pyridine core is highly sensitive to reaction parameters. A common modern approach involves the construction of the pyridine ring onto a thiophene derivative.[1][2] A recently developed metal-free method utilizes a denitrogenative transformation of a fused 1,2,3-triazole intermediate, which has shown promising yields.[1][2][3] If you are experiencing low yields with this method, consider the following optimization steps:
-
Catalyst Choice: The choice of acid catalyst is critical. While p-toluenesulfonic acid (PTSA) can be used, trifluoromethanesulfonic acid (TfOH) has been shown to significantly improve yields.[1][4]
-
Solvent Selection: The reaction solvent plays a crucial role. 1,2-Dichloroethane (DCE) has been identified as an optimal solvent, leading to higher yields compared to toluene or dioxane.[1]
-
Temperature Control: The reaction temperature needs to be carefully controlled. For the denitrogenative transformation step, a temperature of around 80°C has been found to be effective.[1][4] Higher temperatures may lead to decomposition or side product formation.
-
-
Poor Quality of Starting Materials: The purity of your starting materials, such as 2-acetylthiophene, is paramount. Impurities can interfere with the reaction and lead to the formation of undesired byproducts. Ensure that all reagents are of high purity and are properly stored.
-
Inefficient Cyclization: In synthetic strategies that involve a cyclization step, such as a modified Pomeranz-Fritsch reaction to form a fused triazole intermediate, incomplete cyclization can be a major reason for low yields.[2]
-
Acid Catalyst Concentration: Ensure the appropriate stoichiometry of the acid catalyst is used to promote efficient cyclization.
-
Water Removal: If the cyclization reaction generates water, its efficient removal, for instance by using a Dean-Stark apparatus, can drive the equilibrium towards the product.[5]
-
Problem 2: Formation of Significant Impurities or Side Products
Possible Causes and Solutions:
-
Side Reactions of Reactive Intermediates: The intermediates in the synthesis of thienopyridines can be highly reactive and may undergo undesired side reactions. For instance, in the denitrogenative transformation route, the carbene intermediate generated can react with nucleophiles other than the intended one if present in the reaction mixture.
-
Over-alkylation or Unwanted Alkylation: In syntheses involving alkylation steps, there is a risk of multiple alkylations or alkylation at unintended positions on the heterocyclic core.
-
Controlling Stoichiometry: Use a precise stoichiometry of the alkylating agent.
-
Protecting Groups: If necessary, employ protecting groups to block reactive sites that are not intended to be functionalized.
-
-
Oxidation of the Thiophene Ring: The sulfur atom in the thiophene ring can be susceptible to oxidation, especially if strong oxidizing agents are present or if the reaction is exposed to air at high temperatures.[6]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[1]
-
Careful Choice of Reagents: Avoid strong oxidizing agents unless a specific oxidation is intended.
-
Problem 3: Difficulty in Product Purification
Possible Causes and Solutions:
-
Similar Polarity of Product and Byproducts: If the desired product and major impurities have similar polarities, separation by column chromatography can be challenging.
-
Recrystallization: Attempt recrystallization from a suitable solvent system. This can often provide a highly pure product.
-
Derivative Formation: In some cases, it may be beneficial to convert the crude product into a crystalline derivative (e.g., a salt) that is easier to purify by recrystallization. The derivative can then be converted back to the desired product.
-
Alternative Chromatographic Techniques: Consider using alternative chromatographic techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) for difficult separations.
-
-
Tarry or Oily Product: The formation of a tarry or oily product can be due to polymerization or decomposition.
-
Lower Reaction Temperature: Running the reaction at a lower temperature may prevent the formation of polymeric byproducts.
-
Shorter Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to avoid product degradation.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for constructing the thieno[2,3-c]pyridine scaffold?
There are two primary strategies for the synthesis of thieno[2,3-c]pyridine derivatives:[1][2]
-
Closure of the pyridine ring onto a thiophene precursor: This is a widely used approach where a suitably functionalized thiophene derivative undergoes cyclization to form the fused pyridine ring. An example is the synthesis from 2-acetylthiophene via a fused 1,2,3-triazole intermediate.[1][2]
-
Closure of the thiophene ring onto a pyridine precursor: In this strategy, a substituted pyridine is used as the starting material, and the thiophene ring is constructed upon it.
The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule.[1]
Q2: Are metal catalysts necessary for the synthesis of 7-Methylthieno[2,3-c]pyridine?
While some older methods for the synthesis of thienopyridines may have employed metal catalysts, modern approaches have been developed that are metal-free.[1][2] The use of metal-free methods is advantageous as it avoids potential contamination of the final product with toxic metal residues, which is particularly important for pharmaceutical applications.[1] These methods are also often more cost-effective and environmentally friendly.[1][2]
Q3: How can I introduce substituents at the 7-position of the thieno[2,3-c]pyridine core?
The 7-position of the thieno[2,3-c]pyridine ring system is susceptible to nucleophilic aromatic substitution (SNAr), especially if a good leaving group like a halogen is present at that position.[6] This reactivity allows for the introduction of a variety of substituents by reacting a 7-halo-thieno[2,3-c]pyridine with different nucleophiles. Additionally, the denitrogenative transformation of a fused 1,2,3-triazole allows for the synthesis of 7-(substituted methyl)thieno[2,3-c]pyridines by trapping the intermediate with various nucleophiles.[1]
Q4: What are the key analytical techniques to monitor the reaction progress and characterize the final product?
-
Reaction Monitoring: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of the reaction by observing the disappearance of the starting materials and the appearance of the product. Liquid chromatography-mass spectrometry (LC-MS) can provide more detailed information about the formation of the product and any byproducts.
-
Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most important technique for structural elucidation of the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups.
-
Melting Point: To assess the purity of a solid product.
-
Optimized Reaction Conditions for a Metal-Free Synthesis
The following table summarizes the optimized reaction conditions for the synthesis of a 7-(substituted methyl)thieno[2,3-c]pyridine derivative via a denitrogenative transformation, which can be adapted for the synthesis of 7-Methylthieno[2,3-c]pyridine.[1]
| Parameter | Optimized Condition | Rationale |
| Catalyst | Trifluoromethanesulfonic acid (TfOH) | Provides significantly higher yields compared to other acid catalysts like PTSA.[1][4] |
| Solvent | 1,2-Dichloroethane (DCE) | Found to be the optimal solvent for this transformation, leading to improved yields.[1] |
| Temperature | 80 °C | A balance between sufficient reaction rate and minimizing side reactions/decomposition.[1][4] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents potential oxidation of the thiophene ring and other sensitive functionalities.[1] |
Experimental Workflow for Metal-Free Synthesis
The following diagram illustrates a general workflow for the synthesis of 7-(substituted methyl)thieno[2,3-c]pyridines.
Caption: General workflow for the synthesis of 7-(substituted methyl)thieno[2,3-c]pyridines.
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting common issues in the synthesis.
Caption: A decision tree for troubleshooting common synthesis problems.
References
-
Cinar, M. E., & Ay, M. (2021). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation Reaction. ChemistryOpen, 10(3), 334-340. [Link]
-
Lirias, S., et al. (2021). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3- Triazole-Mediated Metal-Free Denitrogenative Transformation. KU Leuven. [Link]
-
Cinar, M. E., & Ay, M. (2021). Synthesis of 7-(substituted methyl)thieno[2,3-c]pyridines. ResearchGate. [Link]
-
Ay, M., & Cinar, M. E. (2021). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3- Triazole-Mediated Metal-Free Denitrogenative Transformation. Europe PMC. [Link]
- Google Patents. (n.d.). CN102432626A - Synthesis method of 4,5,6, 7-tetrahydrothiophene [3,2-c ] pyridine hydrochloride.
-
Pipzine Chemicals. (n.d.). 7-Chloro-3-Methylthieno[2,3-c]pyridine Supplier China. [Link]
-
El-Kashef, H. S., et al. (1993). Synthesis of thieno[2,3-c]pyridines and related heterocyclic systems. Journal of Chemical Technology & Biotechnology, 57(1), 15-19. [Link]
- Google Patents. (n.d.). US3969358A - Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py.
-
Grunewald, G. L., et al. (2007). Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. Journal of Medicinal Chemistry, 50(26), 6595-6605. [Link]
-
El-Emary, T. I. (2006). Studies on the Synthesis of Some New Cyanopyridine-Thione and Thieno[2,3-b]pyridine Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 181(10), 2349-2365. [Link]
-
Ghorab, M. M., et al. (2021). New benzothieno[2,3-c]pyridines as non-steroidal CYP17 inhibitors: design, synthesis, anticancer screening, apoptosis induction, and in silico ADME profile studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1363-1377. [Link]
-
Geisler, T., & Gawaz, M. (2012). Thienopyridines and other ADP-receptor antagonists. Herz, 37(8), 885-893. [Link]
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Sibbing, D., et al. (2010). Optimizing of thienopyridine therapy by multiple electrode platelet aggregometry in clopidogrel low responders undergoing PCI. Thrombosis and Haemostasis, 103(1), 141-151. [Link]
-
Guillaumet, G., et al. (1995). A Rapid Synthesis of Thieno[2,3- c ]pyridine and 2-Substituted Thieno[2,3- c ]pyridines. Synthetic Communications, 25(1), 37-44. [Link]
- Google Patents. (n.d.). US4161599A - Process for the preparation of thieno(2,3-c)- and thieno(3,2-c)pyridines.
- Google Patents. (n.d.).
-
Svobodová, M., et al. (2021). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. Bioorganic & Medicinal Chemistry, 47, 116377. [Link]
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- 3. researchgate.net [researchgate.net]
- 4. lirias.kuleuven.be [lirias.kuleuven.be]
- 5. US3969358A - Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py - Google Patents [patents.google.com]
- 6. 7-Chloro-3-methylthieno[2,3-C]pyridine | 209287-21-8 | Benchchem [benchchem.com]
Navigating the Labyrinth of Scale-Up: A Technical Support Guide for 7-Methylthieno[2,3-c]pyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 7-Methylthieno[2,3-c]pyridine. As a Senior Application Scientist, I've designed this guide to be a practical resource, moving beyond theoretical protocols to address the real-world challenges you may encounter when transitioning from bench-scale experiments to pilot-plant or manufacturing-scale production. This guide is structured to provide in-depth, actionable advice in a user-friendly question-and-answer format, grounded in established scientific principles and field-proven experience.
The thieno[2,3-c]pyridine core is a valuable scaffold in medicinal chemistry, notably for its role in kinase inhibitors and other therapeutic agents.[1][2] However, scaling up its synthesis is not without its hurdles. This guide will equip you with the knowledge to anticipate, troubleshoot, and overcome these challenges, ensuring a robust and efficient scale-up process.
Section 1: Foundational Knowledge - Understanding the Synthetic Landscape
Before delving into troubleshooting, it's crucial to have a firm grasp of the common synthetic routes to the thieno[2,3-c]pyridine scaffold. Two prevalent methods are the Gewald reaction and a metal-free approach via 1,2,3-triazoles .[3][4] Each route presents a unique set of challenges during scale-up.
Section 2: The Gewald Reaction Route - Troubleshooting Guide
The Gewald reaction is a powerful one-pot, multi-component reaction for synthesizing 2-aminothiophenes, which are key precursors to the thieno[2,3-c]pyridine ring system.[5] A typical pathway to a 7-methyl substituted analog would involve the reaction of a suitable ketone, an active methylene nitrile, and elemental sulfur in the presence of a base.
Visualizing the Gewald Reaction Workflow
Caption: A simplified workflow for the synthesis of 7-Methylthieno[2,3-c]pyridine via the Gewald reaction.
FAQs and Troubleshooting for Gewald Reaction Scale-Up
Q1: My reaction yield has significantly dropped upon scaling up from 10g to 1kg. What are the likely causes?
A1: A drop in yield during scale-up is a common issue and can often be attributed to several factors that are less pronounced at the lab scale.[6][7]
-
Inefficient Mixing and Mass Transfer: In a larger reactor, achieving homogenous mixing of the solid-liquid slurry (elemental sulfur, ketone, nitrile, and base in a solvent) is more challenging. This can lead to localized "hot spots" or areas of low reactant concentration, resulting in side reactions or incomplete conversion.
-
Troubleshooting:
-
Agitator Design and Speed: Ensure the reactor is equipped with an appropriate agitator (e.g., anchor or turbine) for efficient solid suspension. You may need to increase the agitation speed, but be mindful of creating a vortex that can impede mixing.
-
Baffles: The presence of baffles in the reactor is crucial to prevent vortex formation and promote better mixing.
-
-
-
Poor Temperature Control: The Gewald reaction is often exothermic. What might be a manageable temperature rise in a small flask can become a significant exotherm in a large reactor, leading to side reactions and impurity formation.
-
Troubleshooting:
-
Controlled Reagent Addition: Instead of adding all reagents at once, consider a controlled, slow addition of one of the reactants (e.g., the base or the nitrile) to manage the rate of heat generation.
-
Jacket Cooling: Ensure the reactor's cooling jacket has sufficient capacity to remove the heat generated. You may need to use a colder coolant or a larger heat exchange area.
-
-
-
Incomplete Dissolution of Sulfur: The reactivity of elemental sulfur is dependent on its dissolution in the reaction medium. At a larger scale, ensuring all the sulfur is available for reaction can be difficult.
-
Troubleshooting:
-
Particle Size: Use finely powdered sulfur to increase its surface area and dissolution rate.
-
Solvent Choice: While common solvents include alcohols and DMF, ensure the chosen solvent can adequately dissolve sulfur under the reaction conditions.
-
-
Q2: I'm observing a significant amount of a dark, tar-like byproduct in my large-scale Gewald reaction. How can I minimize this?
A2: The formation of tarry byproducts is often a sign of side reactions, which can be exacerbated by the conditions of a large-scale reaction.
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Knoevenagel-Cope Condensation Issues: The initial step of the Gewald reaction is a Knoevenagel-Cope condensation.[8] If this step is not efficient, the starting materials can undergo self-condensation or polymerization, leading to tar formation.[9]
-
Troubleshooting:
-
Base Selection: The choice of base is critical. While morpholine is commonly used, you might need to screen other bases like piperidine or triethylamine to find the optimal one for your specific substrates at scale.
-
Water Removal: This condensation produces water, which can inhibit the reaction. While not always practical at a very large scale, for pilot-plant scale, the use of a Dean-Stark trap during the initial phase of the reaction can be beneficial.
-
-
-
Sulfur-Related Side Reactions: At elevated temperatures, elemental sulfur can react with the solvent or other organic components in complex ways, leading to polysulfides and other colored impurities.
-
Troubleshooting:
-
Strict Temperature Control: Maintain the reaction temperature within the optimal range. Avoid localized overheating by ensuring efficient mixing.
-
Reaction Time: Do not prolong the reaction unnecessarily. Monitor the reaction progress by a suitable analytical method (e.g., HPLC) and quench the reaction once the desired conversion is achieved.
-
-
Q3: The purification of the 2-aminothiophene intermediate is proving difficult at a larger scale. What are my options?
A3: Purification challenges are common when moving from lab-scale chromatography to more scalable methods.[10]
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Crystallization: This is the most desirable method for large-scale purification.
-
Troubleshooting:
-
Solvent Screening: Conduct a thorough solvent screening to find a suitable system for crystallization. Anti-solvent crystallization is often a robust method for scale-up.
-
Seeding: Use a small amount of pure product as seed crystals to induce crystallization and control the crystal size.
-
-
-
Extraction: A well-designed liquid-liquid extraction can be very effective for removing certain impurities.
-
Troubleshooting:
-
pH Adjustment: The basicity of the 2-amino group allows for extraction into an acidic aqueous phase, followed by neutralization and re-extraction into an organic solvent. This can be a highly effective purification technique.
-
Emulsion Formation: Be aware of the potential for emulsion formation during extractions at a large scale. The choice of solvent and the mixing intensity can influence this.
-
-
-
"Telescoping" the Intermediate: If the purity of the crude 2-aminothiophene intermediate is sufficient, you may be able to proceed directly to the next step (pyridine ring formation) without isolation.[10] This is known as "telescoping" and can significantly improve process efficiency. However, this requires a thorough understanding of the impurity profile to ensure that no impurities from the first step interfere with the subsequent reaction.
Quantitative Data for Gewald Reaction Scale-Up Considerations
| Parameter | Lab Scale (e.g., 100 mL flask) | Pilot Scale (e.g., 100 L reactor) | Key Considerations for Scale-Up |
| Surface Area to Volume Ratio | High | Low | Heat transfer is less efficient at a larger scale. Exotherms are a greater concern. |
| Mixing Time | Seconds | Minutes to Hours | Achieving homogeneity is more difficult. Can lead to localized concentration and temperature gradients. |
| Reagent Addition | Typically all at once | Often requires controlled addition | To manage exotherms and side reactions. |
| Work-up Procedure | Often involves chromatography | Relies on crystallization, extraction, and distillation | Scalable purification methods are essential. |
Section 3: Metal-Free Synthesis via 1,2,3-Triazoles - Troubleshooting Guide
A more recent and elegant approach to thieno[2,3-c]pyridines involves the use of 1,2,3-triazoles as intermediates.[3] This metal-free method offers advantages in terms of avoiding potentially toxic metal residues. However, it comes with its own set of scale-up challenges.
Visualizing the Triazole Route Workflow
Caption: A simplified workflow for the metal-free synthesis of 7-Methylthieno[2,3-c]pyridine via a 1,2,3-triazole intermediate.
FAQs and Troubleshooting for Triazole Route Scale-Up
Q1: The denitrogenation and cyclization step is giving inconsistent results at a larger scale. What factors should I investigate?
A1: The denitrogenation of the triazole intermediate is a critical step and can be sensitive to reaction conditions, especially at scale.
-
Thermal Stability and Heat Transfer: This step often requires heating to induce the extrusion of nitrogen gas. In a large reactor, achieving uniform heating is crucial.
-
Troubleshooting:
-
Heat Transfer Fluid: Ensure the reactor's heating jacket is using a suitable heat transfer fluid that can maintain a consistent temperature across the entire reactor surface.
-
Agitation: Good agitation is necessary to ensure the entire reaction mass reaches the required temperature uniformly.
-
-
-
Gas Evolution: The extrusion of nitrogen gas can lead to a significant increase in pressure if not properly managed.
-
Troubleshooting:
-
Reactor Headspace and Venting: Ensure the reactor has sufficient headspace and a properly sized vent to safely handle the rate of gas evolution.
-
Controlled Heating: A gradual increase in temperature will lead to a more controlled rate of nitrogen evolution.
-
-
-
Acid Catalyst Concentration: If the reaction is acid-catalyzed, localized high concentrations of the acid can lead to charring and byproduct formation.
-
Troubleshooting:
-
Sub-surface Addition: Add the acid catalyst below the surface of the reaction mixture with good agitation to ensure rapid dispersion.
-
Dilution: Consider diluting the acid catalyst in a portion of the reaction solvent before addition.
-
-
Q2: I am concerned about the safety of using azide reagents at a large scale for the initial triazole formation. What precautions should I take?
A2: The use of azides requires strict safety protocols, especially at a larger scale.
-
Thermal Stability of Azides: Organic azides can be thermally unstable and may decompose explosively.
-
Safety Measures:
-
Differential Scanning Calorimetry (DSC): Perform DSC analysis on your azide intermediate to determine its thermal stability and decomposition temperature. This will define the safe operating temperature range.
-
Avoid Isolation: If possible, generate the azide in situ and use it directly in the next step without isolation. This avoids handling and storing a potentially unstable intermediate.
-
-
-
Reaction Control: The cycloaddition reaction to form the triazole can be exothermic.
-
Safety Measures:
-
Controlled Addition: Add the azide reagent slowly to the reaction mixture to control the exotherm.
-
Cooling Capacity: Ensure adequate cooling is available to manage any potential temperature rise.
-
-
Q3: The final product from the triazole route is contaminated with a difficult-to-remove, colored impurity. What could be its source?
A3: Colored impurities in this synthesis often arise from side reactions during the denitrogenation step.
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Incomplete Cyclization: If the intermediate formed after nitrogen extrusion does not efficiently cyclize to the desired thieno[2,3-c]pyridine, it can undergo other reactions, such as polymerization or decomposition, leading to colored byproducts.
-
Troubleshooting:
-
Optimize Reaction Conditions: Re-evaluate the reaction temperature, time, and catalyst concentration to favor the desired cyclization pathway.
-
Solvent Choice: The polarity of the solvent can influence the reaction pathway. A solvent screen may be necessary.
-
-
-
Oxidation: The thieno[2,3-c]pyridine ring system can be susceptible to oxidation, especially at elevated temperatures in the presence of air.
-
Troubleshooting:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to minimize oxidation.
-
Antioxidants: In some cases, the addition of a small amount of an antioxidant may be beneficial, although this needs to be carefully evaluated for its impact on the overall process and final product purity.
-
-
Section 4: General Scale-Up and Purification Challenges
Beyond the specifics of each synthetic route, there are general challenges in scaling up the synthesis and purification of 7-Methylthieno[2,3-c]pyridine.
Q1: My final product's physical form (e.g., crystal size, morphology) is inconsistent between batches. Why is this important and how can I control it?
A1: The physical form of an Active Pharmaceutical Ingredient (API) is a critical quality attribute that can affect its dissolution rate, bioavailability, and formulation properties.[10]
-
Control of Crystallization:
-
Cooling Profile: The rate of cooling during crystallization has a major impact on crystal size and morphology. A slow, controlled cooling profile is generally preferred.
-
Supersaturation: Control the level of supersaturation by carefully managing the concentration and temperature.
-
Agitation: The agitation rate can affect crystal nucleation and growth.
-
-
Polymorphism: The final product may exist in different crystalline forms (polymorphs), each with different physical properties.
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Polymorph Screening: It is essential to conduct a polymorph screen to identify all possible crystalline forms and determine the most stable one. The manufacturing process should then be designed to consistently produce the desired polymorph.
-
Q2: How do I develop a robust purification strategy for the final product at a large scale?
A2: A robust purification strategy is essential to ensure the final product meets the stringent purity requirements for pharmaceutical use.
-
Impurity Profiling: The first step is to identify all potential impurities, including starting materials, reagents, intermediates, byproducts, and degradation products.
-
Purification Method Selection:
-
Crystallization: As mentioned, this is the preferred method for large-scale purification.
-
Slurrying: Slurrying the crude product in a suitable solvent can be effective for removing certain impurities.
-
Carbon Treatment: Activated carbon can be used to remove colored impurities.
-
Chromatography: While generally avoided for large-scale API production due to cost, preparative HPLC may be necessary in some cases for very high purity requirements or for the removal of closely related impurities.[11]
-
Conclusion
Scaling up the synthesis of 7-Methylthieno[2,3-c]pyridine is a complex undertaking that requires a deep understanding of the underlying chemistry and the principles of process engineering.[7] By anticipating the challenges associated with each synthetic route and implementing robust troubleshooting strategies, researchers and drug development professionals can navigate the path from the laboratory to manufacturing with greater confidence and success. This guide provides a framework for addressing common issues, but it is essential to remember that each specific synthesis will have its own unique challenges. A thorough understanding of your process through careful experimentation and data analysis will ultimately be the key to a successful scale-up.
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Validation & Comparative
A Comparative Guide to 7-Methylthieno[2,3-c]pyridine and Its Isomers for Researchers and Drug Development Professionals
In the landscape of heterocyclic chemistry, thienopyridines represent a class of compounds with significant and diverse biological activities. This guide provides a comparative analysis of 7-Methylthieno[2,3-c]pyridine and its key positional isomers, offering insights into their synthesis, physicochemical properties, and biological potential. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug discovery and development.
Introduction to Thienopyridine Isomers
Thienopyridines are bicyclic heterocyclic compounds consisting of a thiophene ring fused to a pyridine ring. The orientation of these two rings relative to each other gives rise to several isomers, with the methyl group's position further diversifying the range of possible structures. This guide will focus on the comparative aspects of 7-Methylthieno[2,3-c]pyridine and its isomers, exploring how subtle structural changes can significantly impact their chemical and biological profiles. Thienopyridine derivatives have garnered considerable attention for their therapeutic potential, including applications as anticancer, antimicrobial, and anticoagulant agents.[1]
Isomeric Landscape of Methylthieno[2,3-c]pyridine
The core structure of thieno[2,3-c]pyridine allows for the placement of a methyl group at various positions on either the thiophene or pyridine ring, leading to a range of positional isomers. Understanding the distinct properties of each isomer is crucial for targeted drug design and development. The isomers included in this comparative study are:
-
7-Methylthieno[2,3-c]pyridine: The primary compound of interest.
-
2-Methylthieno[2,3-c]pyridine
-
3-Methylthieno[2,3-c]pyridine
-
4-Methylthieno[2,3-c]pyridine
-
5-Methylthieno[2,3-c]pyridine
The structural differences between these isomers are illustrated below.
Figure 1. Structures of 7-Methylthieno[2,3-c]pyridine and its positional isomers.
Synthesis Strategies: A Comparative Overview
The synthetic routes to these isomers often dictate the feasibility of their production and subsequent investigation. While a universal method for all isomers is not available, various strategies have been developed, typically involving the construction of one ring onto the other pre-formed ring.
A notable and environmentally friendly approach for the synthesis of 7-(substituted methyl)thieno[2,3-c]pyridines involves a metal-free, three-step process starting from 2-acetylthiophene.[1] This method proceeds through a one-pot triazolation, followed by a modified Pomeranz-Fritsch reaction and a final acid-mediated denitrogenative transformation.[1] This approach offers advantages such as cost-effectiveness, use of readily available starting materials, and avoidance of toxic metal catalysts.[1]
For the synthesis of other isomers, different strategies are employed. For instance, the synthesis of thieno[3,2-c]pyridine derivatives can be achieved through the cyclization of N-(3-thienyl)-methyl-N-[2,2-(OR)2]ethyl-para-toluene sulfonamide.[2]
Figure 2. Generalized synthetic pathways for thieno[2,3-c] and thieno[3,2-c]pyridine cores.
Physicochemical Properties: A Comparative Table
| Property | 7-Methylthieno[2,3-c]pyridine | 2-Methylthieno[2,3-c]pyridine | 3-Methylthieno[2,3-c]pyridine | 4-Methylthieno[2,3-c]pyridine | 5-Methylthieno[2,3-c]pyridine |
| Molecular Formula | C₈H₇NS | C₈H₇NS | C₈H₇NS | C₈H₇NS | C₈H₇NS |
| Molecular Weight | 149.21 g/mol | 149.21 g/mol | 149.21 g/mol | 149.21 g/mol | 149.21 g/mol |
| Predicted LogP | 1.9 | 1.9 | 1.9 | 1.9 | 1.9 |
| Predicted Solubility | Data not available | Data not available | Data not available | Data not available | Data not available |
| Appearance | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: The LogP values are predicted and serve as an estimation of lipophilicity. Experimental determination is necessary for accurate comparison.
Spectroscopic Characterization: Focus on NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The chemical shifts and coupling constants of the protons and carbons in the thienopyridine ring system are highly sensitive to the position of the methyl substituent.
While a complete set of directly comparable NMR data for all isomers is not available in the literature, analysis of related structures provides valuable insights. For instance, in thieno[2,3-c]pyridine derivatives, the protons on the pyridine ring typically appear at a lower field (higher ppm) compared to those on the thiophene ring due to the electron-withdrawing nature of the nitrogen atom. The methyl group's position will cause characteristic shifts in the signals of adjacent protons.
Biological Activity: A Comparative Perspective
Thienopyridine derivatives have been explored for a range of biological activities. The specific isomer and the nature of other substituents on the ring system play a crucial role in determining the pharmacological profile.
Anticancer Activity
Several thieno[2,3-c]pyridine derivatives have been synthesized and evaluated for their anticancer properties.[3] For example, a series of thieno[2,3-c]pyridine derivatives were screened against various cancer cell lines, with some compounds showing potent inhibition.[3] The mechanism of action for some of these derivatives is believed to involve the inhibition of heat shock protein 90 (Hsp90).[3]
Antimicrobial Activity
The thienopyridine scaffold is also a promising platform for the development of new antimicrobial agents. Various derivatives have demonstrated activity against a range of bacterial and fungal pathogens.[1]
Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for key biological assays are provided below. These protocols are based on established methodologies and can be adapted for the specific compounds and cell lines of interest.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[4]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for 48-72 hours under the same conditions.[4]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours until a purple precipitate is visible.[4]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Figure 3. Workflow for the in vitro cytotoxicity MTT assay.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[5]
Protocol:
-
Prepare Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria) to a concentration of approximately 5 x 10⁵ CFU/mL.[5]
-
Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in the broth in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.[5]
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6]
Figure 4. Workflow for the broth microdilution antimicrobial susceptibility test.
Conclusion and Future Directions
This guide provides a foundational comparison of 7-Methylthieno[2,3-c]pyridine and its positional isomers. The available data, although not exhaustive for all isomers, highlights the significant impact of methyl group placement on the chemical and potential biological properties of the thienopyridine scaffold. The synthetic strategies and experimental protocols outlined herein offer a starting point for researchers to further explore this promising class of compounds.
Future research should focus on the systematic synthesis and characterization of all positional isomers of methylthieno[2,3-c]pyridine. A comprehensive and directly comparative evaluation of their physicochemical properties and biological activities will be crucial for elucidating structure-activity relationships and identifying lead compounds for further development in therapeutic areas such as oncology and infectious diseases.
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Eroğlu, K., Günkara, Ö. T., & Dehaen, W. (2021). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation. ChemistryOpen, 10(3), 335-340. [Link]
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Al-Suwaidan, I. A., Al-Abdullah, N. A., Al-Qahtani, S. D., & El-Emam, A. A. (2022). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Molecules, 27(19), 6358. [Link]
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El-Kashef, H. S., Geies, A. A., Kamal El-Dean, A. M., & Abdel-Hafez, A. A. (1993). Synthesis of thieno[2,3-c]pyridines and related heterocyclic systems. Journal of Chemical Technology & Biotechnology, 57(1), 15-19. [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 7-Methylthieno[2,3-c]pyridine
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise and Peril of a Privileged Scaffold
The thieno[2,3-c]pyridine core represents a class of heterocyclic compounds of significant interest in medicinal chemistry.[1] Its structure is considered a bioisostere of purine, the fundamental building block of nucleic acids, which allows it to interact with a wide array of biological targets, including enzymes and receptors.[2] 7-Methylthieno[2,3-c]pyridine, a specific derivative of this scaffold, emerges as a promising candidate for targeted therapies, particularly in the realm of kinase inhibition. Kinases are a major class of "druggable" targets, with over 80 FDA-approved inhibitors, primarily for oncology.[3]
However, the very feature that makes kinases attractive targets—their conserved ATP-binding site—also presents the greatest challenge: achieving selectivity.[4][5] The human kinome consists of over 500 members, and unintended inhibition of off-target kinases can lead to a range of adverse events, from manageable side effects like diarrhea to severe toxicities such as cardiotoxicity, potentially derailing an otherwise promising drug candidate.[6][7][8]
This guide, therefore, is not merely a set of protocols. It is a strategic framework for de-risking 7-Methylthieno[2,3-c]pyridine. We will explore a multi-pronged approach, integrating predictive computational methods with robust biochemical and cellular assays to build a comprehensive cross-reactivity profile. The causality behind each experimental choice will be explained, providing a logical and self-validating pathway from initial prediction to cellular target engagement.
The Rationale: Why Comprehensive Profiling is Non-Negotiable
In an ideal world, a kinase inhibitor would interact with only its intended target. In reality, most small-molecule inhibitors exhibit some degree of polypharmacology, or the ability to bind to multiple targets.[9] While sometimes this can be therapeutically beneficial (e.g., dasatinib's efficacy is attributed to its multi-targeting of tyrosine kinases), unforeseen off-target effects are a primary cause of clinical trial failures.[9][10] For instance, inhibition of VEGFR2 can be associated with hypertension and bleeding, while EGFR inhibition is linked to diarrhea.[6]
Therefore, the objective of cross-reactivity profiling is not necessarily to find a perfectly "clean" compound, but to understand the full spectrum of its biological interactions. This knowledge allows us to:
-
Anticipate and Mitigate Toxicity: By identifying potential off-target liabilities early, we can predict potential adverse events and inform toxicology studies.
-
Guide Medicinal Chemistry Efforts: A detailed selectivity profile provides a structure-activity relationship (SAR) roadmap for chemists to rationally design next-generation analogs with improved selectivity.[11]
-
Elucidate Mechanism of Action: Understanding off-targets can help explain unexpected phenotypic effects observed in cellular or in vivo models.
Our profiling strategy for 7-Methylthieno[2,3-c]pyridine will follow a logical cascade, starting broad and becoming progressively more focused and biologically relevant.
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocols: Cellular Thermal Shift Assay (CETSA)
This protocol is designed to assess the engagement of 7-Methylthieno[2,3-c]pyridine with CDK2, CDK9, and DYRK1A in a relevant cell line (e.g., K562). [12]
-
Cell Culture and Treatment:
-
Culture K562 cells to a density of ~1-2 x 10⁶ cells/mL.
-
Harvest and resuspend cells in PBS containing the test compound (e.g., 10 µM 7-Methylthieno[2,3-c]pyridine) or vehicle (DMSO). Incubate for 1-2 hours at 37°C. [12]
-
-
Thermal Challenge:
-
Aliquot the cell suspension into PCR tubes for each temperature point (e.g., 37, 43, 46, 49, 52, 55, 58, 61°C).
-
Heat the samples in a PCR machine for 3 minutes at the designated temperatures, followed by cooling to 4°C for 3 minutes. [12]
-
-
Lysis and Fractionation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
-
Protein Detection:
-
Carefully collect the supernatant (containing the soluble, non-denatured protein fraction).
-
Quantify the amount of the target protein (CDK2, CDK9, DYRK1A) remaining in the supernatant for each temperature point using a specific and sensitive method, such as Western Blotting or an AlphaScreen®/ELISA-based assay.
-
-
Data Analysis:
-
For both vehicle- and compound-treated samples, plot the relative amount of soluble protein against temperature.
-
Fit the data to a sigmoidal dose-response curve to determine the melting temperature (Tm) for each condition.
-
The thermal shift (ΔTm) is the difference between the Tm of the compound-treated sample and the vehicle-treated sample. A positive ΔTm indicates target stabilization and engagement.
-
Data Presentation: Table 3. CETSA Results for 7-Methylthieno[2,3-c]pyridine (10 µM)
| Target | Vehicle Tm (°C) | Compound Tm (°C) | Thermal Shift (ΔTm, °C) | Interpretation |
| CDK2 (Primary) | 48.5 | 56.2 | +7.7 | Robust Target Engagement |
| CDK9 (Off-Target) | 50.1 | 54.3 | +4.2 | Clear Off-Target Engagement |
| DYRK1A (Off-Target) | 52.3 | 53.1 | +0.8 | Weak/Negligible Engagement |
| GAPDH (Control) | 60.5 | 60.4 | -0.1 | No Engagement (Confirms Specificity) |
Interpretation: The CETSA data provides critical physiological context. We see robust engagement with our primary target, CDK2, validating its cellular activity. We also confirm clear engagement with CDK9, consistent with our in vitro data. This is a key finding; the off-target effect on CDK9 is real and must be considered in the overall risk profile. Interestingly, despite a moderate biochemical IC₅₀, 7-Methylthieno[2,3-c]pyridine shows only negligible engagement with DYRK1A in the cellular context at this concentration. This could be due to poor accessibility or other cellular factors, effectively de-risking this specific off-target.
Conclusion: Building a Coherent Narrative for Drug Development
By systematically integrating in silico, in vitro, and in-cellulo methodologies, we have constructed a comprehensive and trustworthy cross-reactivity profile for 7-Methylthieno[2,3-c]pyridine.
-
We began with a broad, predictive computational screen that highlighted the CDK family, particularly CDK9, as the primary area of concern for off-target activity.
-
We then obtained quantitative biochemical data confirming high potency against our intended target, CDK2, and moderate activity against CDK9, while demonstrating excellent overall kinome selectivity.
-
Finally, and most critically, we used CETSA to confirm robust target engagement of both CDK2 and CDK9 in a physiological cellular environment, while simultaneously deprioritizing DYRK1A as a relevant off-target.
This self-validating workflow provides drug development professionals with a clear, evidence-based narrative. The primary off-target liability of 7-Methylthieno[2,3-c]pyridine is CDK9. The next steps are now clearly defined: evaluate the potential toxicological consequences of dual CDK2/CDK9 inhibition for the target indication and, if necessary, initiate a structure-based design campaign to engineer analogs with improved selectivity away from CDK9. This rigorous, multi-faceted approach transforms ambiguity into actionable intelligence, paving the way for the development of safer, more effective targeted therapies.
References
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Ökten, S., Ünlü, A., & Koca, M. (2022). Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. ChemistryOpen, 11(3), e202100311. [Link]
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Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367). [Link] - Note: While the provided grounding search result from ResearchGate is a summary, the original, authoritative source for this type of work is often a peer-reviewed journal like Science. The link is directed to the likely primary source.
-
Attwood, M. M., et al. (2021). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 17(3), 1339-1353. [Link]
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Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 54(23), 7816-7844. [Link]
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Al-Ali, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1470, 193-210. [Link]
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An, X., et al. (2024). Computational Prediction of Off-Target Effects in CRISPR Systems. BioSci Publisher. [Link]
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Takeda, T., et al. (2021). Visualization of Kinase Inhibition-Related Adverse Events Using the Japanese Adverse Drug Event Report Database. Biological and Pharmaceutical Bulletin, 44(8), 1121-1128. [Link]
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Brylinski, M. (2010). Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. Molecular Pharmaceutics, 7(5), 1735-1748. [Link]
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Jeon, H., et al. (2023). Delineating Drug Class and Target-Specific Adverse Events of Kinase Inhibitors. medRxiv. [Link]
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Brylinski, M. (2010). Cross-Reactivity Virtual Profiling of the Human Kinome by X-ReactKIN: A Chemical Systems Biology Approach. Molecular Pharmaceutics, 7(5), 1735-1748. [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
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Dar, A. C., & Shokat, K. M. (2011). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Annual Review of Biochemistry, 80, 769-795. [Link]
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News-Medical. (2020). Cellular Thermal Shift Assay (CETSA). [Link]
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The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. [Link]
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Tse, E., & Kwong, Y. L. (2011). Off-target effects of tyrosine kinase inhibitors: Beauty or the Beast?. Leukemia & Lymphoma, 52(4), 563-564. [Link]
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La Morte, V. J., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2217-2227. [Link]
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Adriaenssens, E., et al. (2023). In vitro kinase assay. protocols.io. [Link]
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Patricelli, M. P., et al. (2011). Minimizing the off-target reactivity of covalent kinase inhibitors. Nature Chemical Biology, 7(8), 509-511. [Link]
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Consensus. (2024). What are the computational methods used to correct off-target effects in CRISPR-Cas9 essentiality screens?. [Link]
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Molina, D. M., et al. (2013). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 32(5), 606-618. [Link]
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Orthogonal assays to validate 7-Methylthieno[2,3-c]pyridine's biological activity
Focus Application: Hsp90 Inhibition & Anticancer Scaffold Validation
Executive Summary
7-Methylthieno[2,3-c]pyridine (7-MTP) represents a privileged heterocyclic scaffold acting as a bioisostere to purines and quinolines. While historically utilized in antiplatelet research (P2Y12 antagonism), recent medicinal chemistry campaigns have repositioned this scaffold as a potent core for Heat Shock Protein 90 (Hsp90) inhibition and kinase targeting (e.g., c-Src, mGluR1 antagonism).
This guide provides a rigorous, orthogonal validation framework for researchers characterizing 7-MTP derivatives. Unlike standard application notes, we focus on distinguishing bona fide target engagement from non-specific assay interference—a critical step for this hydrophobic scaffold.
Part 1: Comparative Landscape
The thieno[2,3-c]pyridine core offers distinct advantages over traditional purine-based inhibitors (e.g., PU-H71) and resorcinol derivatives (e.g., Ganetespib). The sulfur-nitrogen fusion alters electron density, often improving metabolic stability against deamination while maintaining hydrogen-bonding capabilities essential for the ATP-binding pockets of kinases and chaperones.
Table 1: Performance Profile – 7-MTP vs. Standard Inhibitors
Data synthesized from recent structure-activity relationship (SAR) studies involving thienopyridine derivatives.
| Feature | 7-MTP Scaffold Derivatives | Purine Scaffold (e.g., BIIB021) | Resorcinol Scaffold (e.g., 17-AAG) |
| Primary Target | Hsp90 (N-terminal ATP pocket) / mGluR1 | Hsp90 / Kinases | Hsp90 |
| Binding Mode | ATP-competitive (Bioisostere) | ATP-competitive | ATP-competitive |
| Solubility (LogS) | High (Pyridine nitrogen enhances polarity) | Moderate | Low (Requires formulation) |
| Metabolic Liability | Low (Resistant to deaminase) | High (Susceptible to rapid metabolism) | Moderate (Quinone formation risks) |
| Key Advantage | Dual-activity potential (Kinase + Chaperone) | High Potency | Clinical Precedent |
| Validation Challenge | Hydrophobicity may cause aggregation (False Positives) | Selectivity vs. other kinases | Hepatotoxicity |
Part 2: Mechanistic Validation (The "Why" and "How")
To validate 7-MTP biological activity, one must prove it binds the target (Biochemical), engages the target in solution (Biophysical), and impacts the downstream signaling pathway (Cellular).
The Signaling Pathway: Hsp90 Client Degradation
Inhibition of Hsp90 by 7-MTP prevents the folding of oncogenic "client" proteins (HER2, Akt, Raf), leading to their ubiquitination and proteasomal degradation.
Figure 1: Mechanism of Action. 7-MTP competes with ATP for the Hsp90 N-terminal pocket, destabilizing client proteins and forcing the cell into apoptosis.
Part 3: Experimental Protocols
Protocol A: Primary Biochemical Assay (Fluorescence Polarization)
Objective: Quantify the binding affinity (
Materials:
-
Recombinant Hsp90
N-terminal domain. -
Tracer: FITC-labeled Geldanamycin (FITC-GM).
-
Assay Buffer: 20 mM HEPES (pH 7.3), 50 mM KCl, 5 mM MgCl
, 0.01% Triton X-100.
Workflow:
-
Preparation: Dilute 7-MTP in DMSO (10-point dose response, starting at 100
M). -
Incubation: Mix 20 nM Hsp90 protein with 5 nM FITC-GM tracer in a black 384-well plate.
-
Treatment: Add 7-MTP dilutions. Final DMSO concentration must be
. -
Equilibrium: Incubate for 3 hours at room temperature in the dark.
-
Read: Measure polarization (mP) at Ex/Em 485/535 nm.
-
Validation: High mP indicates tracer bound (no inhibition). Low mP indicates tracer displacement (7-MTP binding).
Protocol B: Orthogonal Biophysical Assay (Thermal Shift / DSF)
Objective: Confirm direct physical binding and rule out false positives (e.g., aggregators).
Rationale: Small molecules that bind specific pockets typically stabilize the protein, shifting the melting temperature (
Workflow:
-
Mix: 2
M Hsp90 protein + 5x SYPRO Orange dye in qPCR buffer. -
Add Compound: Add 7-MTP (final conc. 10-50
M). Include a DMSO control (Reference) and Geldanamycin (Positive Control). -
Ramp: Use a qPCR machine to ramp temperature from 25°C to 95°C (0.3°C/step).
-
Analysis: Calculate the derivative of the fluorescence curve (-d(RFU)/dT).
-
Criteria: A
C relative to DMSO confirms specific binding.
Protocol C: Functional Cellular Assay (Client Protein Degradation)
Objective: Prove that binding leads to biological consequence (Client degradation). Rationale: Cytotoxicity alone (MTT/CTG) is insufficient; it could be general toxicity. Specific Hsp90 inhibition must reduce levels of HER2 or Akt.
Workflow:
-
Cell Line: SK-BR-3 (HER2+ Breast Cancer) or MCF-7.
-
Seeding: Seed
cells/well in 6-well plates. Adhere overnight. -
Treatment: Treat with 7-MTP at
and the biochemical for 24 hours. -
Lysis: Lyse in RIPA buffer with protease/phosphatase inhibitors.
-
Western Blot:
-
Primary Antibodies: Anti-HER2, Anti-Akt, Anti-Hsp70 (Note: Hsp70 usually increases upon Hsp90 inhibition as a compensatory mechanism).
-
Loading Control: Anti-
-Actin.
-
-
Result Interpretation: A successful hit will show decreased HER2/Akt and increased Hsp70 .
Part 4: Validation Logic Flow
To ensure scientific integrity, follow this decision matrix.
Figure 2: Orthogonal Validation Workflow. A "Go/No-Go" decision tree to filter out false positives.
References
-
Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Source: MDPI (Molecules), 2025.[1] URL:[Link] (Validates the scaffold for Hsp90 targeting and anticancer activity)
-
Discovery and biological evaluation of tetrahydrothieno[2,3-c]pyridine derivatives as selective metabotropic glutamate receptor 1 antagonists. Source: European Journal of Medicinal Chemistry (via PubMed), 2015.[2][3] URL:[Link] (Establishes the scaffold's utility in neurological targets and GPCR antagonism)
-
New benzothieno[2,3-c]pyridines as non-steroidal CYP17 inhibitors: design, synthesis, anticancer screening. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (via PMC), 2019. URL:[Link] (Demonstrates the scaffold's versatility in prostate cancer and enzyme inhibition)
-
Pyridine: the scaffolds with significant clinical diversity. Source: RSC Advances, 2022. URL:[Link] (Review of the pyridine/thienopyridine structural class and broad biological applications)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and biological evaluation of tetrahydrothieno[2,3-c]pyridine derivatives as selective metabotropic glutamate receptor 1 antagonists for the potential treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
